(S)-Purvalanol B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25ClN6O3 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
2-chloro-4-[[2-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid |
InChI |
InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m1/s1 |
InChI Key |
ZKDXRFMOHZVXSG-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Purvalanol B: A Technical Guide for Researchers
(S)-Purvalanol B, also known as NG 95, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] This technical guide provides an in-depth overview of its chemical properties, structure, mechanism of action, and key experimental protocols for its use in research and drug development.
Chemical and Structural Properties
This compound is a 2,6,9-trisubstituted purine derivative.[3] Its chemical and physical properties are summarized in the tables below.
Chemical Identity
| Property | Value |
| IUPAC Name | 2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid[4] |
| Synonyms | NG 95, Purvalanol B |
| CAS Number | 212844-54-7 |
| Molecular Formula | C₂₀H₂₅ClN₆O₃ |
| Molecular Weight | 432.9 g/mol |
| SMILES | CC(C)--INVALID-LINK--NC1=NC(NC2=CC(Cl)=C(C=C2)C(O)=O)=C2N=CN(C(C)C)C2=N1 |
| InChI Key | ZKDXRFMOHZVXSG-HNNXBMFYSA-N |
Physicochemical Properties
| Property | Value |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 4 |
| Rotatable Bonds | 8 |
| Purity | ≥98% (HPLC) |
Solubility
| Solvent | Maximum Concentration |
| DMSO | 87 mg/mL (200.97 mM) |
| DMF | 50 mg/mL |
| Ethanol | 10 mg/mL |
| 1eq. NaOH | 43.29 mg/mL (100 mM) with gentle warming |
| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL |
Storage and Stability
| Condition | Duration |
| -20°C (Powder) | 3 years |
| -80°C (in solvent) | 1 year |
| -20°C (in solvent) | 1 month |
Mechanism of Action: CDK Inhibition
This compound is a reversible and ATP-competitive inhibitor of several cyclin-dependent kinases. It exerts its biological effects by blocking the activity of these kinases, which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a common feature in many cancers, making them a key target for therapeutic intervention.
Inhibitory Activity
The inhibitory concentrations (IC₅₀) of this compound against various CDK complexes are detailed below.
| Target Kinase | IC₅₀ (nM) |
| cdc2-cyclin B | 6 |
| CDK2-cyclin A | 6 |
| CDK5-p35 | 6 |
| CDK2-cyclin E | 9 |
| CDK4-cyclin D1 | >10,000 |
This compound demonstrates high selectivity for CDKs, with IC₅₀ values greater than 10,000 nM for a range of other protein kinases.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of this compound.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the activity of purified CDK complexes.
Materials:
-
Purified active CDK/cyclin complexes (e.g., Cdk2/cyclin A)
-
Kinase buffer
-
Substrate (e.g., Histone H1)
-
ATP (radiolabeled or with a detection system)
-
This compound stock solution
-
Microplate reader or scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the CDK/cyclin complex, the substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Terminate the reaction.
-
Quantify the phosphorylation of the substrate using an appropriate detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT 116, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with various concentrations of this compound or a vehicle control for a specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
(S)-Purvalanol B: A Technical Guide to its Mechanism of Action as a Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Purvalanol B is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2][3] Its ability to selectively target the ATP-binding pocket of specific CDKs has made it a valuable tool for cancer research and a lead compound in the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the mechanism of action of this compound, its kinase selectivity, its effects on cellular signaling pathways, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: ATP-Competitive Inhibition
This compound functions as a reversible, ATP-competitive inhibitor of CDKs.[1] This means it directly competes with adenosine triphosphate (ATP) for binding to the catalytic site of the kinase. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to the kinase's substrate proteins, thereby inhibiting their phosphorylation and downstream signaling.
The specificity of this compound for CDKs is attributed to its unique chemical structure, a 2,6,9-trisubstituted purine, which forms specific interactions with amino acid residues within the ATP-binding cleft of sensitive kinases.
Kinase Selectivity Profile
This compound exhibits high potency against a subset of CDKs, particularly CDK1, CDK2, and CDK5. Its inhibitory activity is significantly lower against other protein kinases, highlighting its selectivity.
| Kinase Target | IC50 (nM) |
| cdc2 (CDK1)-cyclin B | 6 |
| CDK2-cyclin A | 6 |
| CDK2-cyclin E | 9 |
| CDK5-p35 | 6 |
| Other Protein Kinases | >1000 |
Table 1: In vitro inhibitory activity of this compound against various cyclin-dependent kinases. Data compiled from multiple sources.
Structural Basis of Inhibition: Interaction with the CDK2 Active Site
The precise binding mode of purvalanol derivatives has been elucidated through X-ray crystallography studies of CDK2 in complex with these inhibitors. While a specific crystal structure for this compound with CDK2 was not publicly available in the PDB database at the time of this writing, the binding of structurally similar purine-based inhibitors provides a clear model for its interaction.
These inhibitors occupy the hydrophobic ATP-binding pocket and form a network of hydrogen bonds with the hinge region of the kinase, a critical element for ATP binding. Key interactions typically involve the purine ring nitrogen atoms forming hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the hinge region of CDK2. The substituents at the C2, C6, and N9 positions of the purine ring extend into different sub-pockets of the active site, contributing to both the potency and selectivity of the inhibitor. The conformation of the glycine-rich loop, which is involved in positioning the phosphates of ATP, can be stabilized by the inhibitor in a manner that is preferential to CDK2 over other kinases like CDK1, further contributing to its selectivity.
Cellular Effects and Signaling Pathways
The inhibition of CDKs by this compound leads to a cascade of cellular events, primarily impacting cell cycle progression and cell survival.
Cell Cycle Arrest
By inhibiting the activity of key cell cycle-regulating CDKs, such as CDK1 and CDK2, this compound induces cell cycle arrest at the G1/S and G2/M transitions. Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Inhibition of CDK1, the primary mitotic kinase, prevents the cell from entering mitosis, leading to a G2/M arrest.
Caption: Inhibition of the G1/S transition by this compound.
Induction of Apoptosis and Autophagy
Prolonged cell cycle arrest induced by this compound can trigger programmed cell death, or apoptosis. The molecular mechanisms are complex but can involve the dysregulation of pro- and anti-apoptotic proteins. Furthermore, studies have shown that purvalanols can induce autophagy, a cellular process of self-digestion, which can either promote cell survival or contribute to cell death depending on the cellular context.
Inhibition of p42/p44 MAPK Pathway
In addition to its effects on CDKs, this compound has been shown to inhibit the activity of p42/p44 Mitogen-Activated Protein Kinases (MAPKs), also known as ERK1/2. The MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The dual inhibition of both CDK and MAPK pathways likely contributes to the potent anti-proliferative effects of this compound.
Caption: Inhibition of the p42/p44 MAPK signaling pathway by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
In Vitro Kinase Assay
This assay measures the ability of this compound to inhibit the activity of a purified kinase.
Materials:
-
Purified active CDK/cyclin complex (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
[γ-³²P]ATP or commercial non-radioactive ATP/ADP detection kit
-
This compound stock solution
-
Kinase reaction buffer
-
Stop solution
-
Phosphocellulose paper or other capture method
-
Scintillation counter or plate reader
Procedure:
-
Prepare a dilution series of this compound in kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
References
(S)-Purvalanol B: A Technical Guide to Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Purvalanol B is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that play crucial roles in regulating the cell cycle, transcription, and other fundamental cellular processes. Its ability to selectively target these key regulators has positioned it as a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth overview of the target validation studies for this compound, offering detailed experimental methodologies, a summary of its inhibitory activity, and a description of the key signaling pathways it modulates.
Data Presentation: In Vitro Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against several key cell cycle-regulating CDKs. The following table summarizes its half-maximal inhibitory concentration (IC50) values against various CDK-cyclin complexes. This data highlights the compound's high affinity for its primary targets.
| Target Complex | IC50 (nM) | Reference |
| cdc2 (CDK1)-cyclin B | 6 | [1] |
| CDK2-cyclin A | 6 | [1] |
| CDK2-cyclin E | 9 | [1] |
| CDK5-p35 | 6 | [1] |
| CDK4-cyclin D1 | Inactive | [2] |
Target Validation Workflow
The process of validating the molecular targets of a kinase inhibitor like this compound is a critical step in preclinical drug discovery. It involves a multi-faceted approach to confirm that the inhibitor's biological effects are a direct consequence of its interaction with the intended target. A generalized workflow for such studies is outlined below.
Caption: A generalized workflow for kinase inhibitor target validation.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the target validation of this compound.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant CDK/cyclin complexes
-
This compound
-
Kinase-Glo® Max Reagent (Promega)
-
ATP
-
Substrate peptide (e.g., Histone H1 for CDK1/2)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 96-well plate.
-
Add 10 µL of the diluted CDK/cyclin enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete unused ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This technique analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with this compound or vehicle
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis
This method is used to detect specific proteins in a sample and assess the effect of this compound on their expression or phosphorylation status.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-phospho-Rb, anti-PARP, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunoprecipitation
This technique is used to isolate a specific protein and its binding partners from a cell lysate.
Materials:
-
Cell lysates
-
Primary antibody specific to the protein of interest (e.g., anti-CDK2)
-
Protein A/G agarose or magnetic beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein of interest and its binding partners from the beads using elution buffer or by boiling in SDS-PAGE sample buffer for subsequent analysis by Western blotting.
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects primarily through the inhibition of CDKs, leading to disruptions in the cell cycle and the induction of apoptosis.
Cell Cycle Regulation
CDKs are the master regulators of the cell cycle. This compound's inhibition of CDK1 and CDK2 disrupts the progression through key cell cycle checkpoints, particularly the G1/S and G2/M transitions.
Caption: this compound inhibits CDK1 and CDK2, blocking cell cycle progression.
Induction of Apoptosis
In many cancer cell lines, treatment with this compound leads to the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic apoptotic pathway, which involves the mitochondria and the activation of caspases.
Caption: this compound induces apoptosis via CDK inhibition and caspase activation.
Off-Target Effects: MAPK Pathway
While this compound is a selective CDK inhibitor, some studies have reported off-target effects. Notably, it has been shown to inhibit the activity of p42/p44 mitogen-activated protein kinases (MAPKs), also known as ERK1/2. This interaction may contribute to the anti-proliferative properties of the compound.
Caption: this compound can inhibit the MAPK/ERK signaling pathway.
Comparative Analysis with Other CDK Inhibitors
This compound belongs to a class of purine-based CDK inhibitors that also includes compounds like Roscovitine and Flavopiridol. While they share a common mechanism of action, there are differences in their selectivity and potency. For instance, Purvalanol B has been reported to be significantly more potent against CDK2 than Olomoucine, R-roscovitine, and flavopiridol. Roscovitine, another purine analog, is a potent inhibitor of CDK1, CDK2, CDK5, and CDK7 but shows poor activity against CDK4 and CDK6. A thorough understanding of the selectivity profile of each inhibitor is crucial for interpreting experimental results and for their potential clinical applications.
Conclusion
This compound is a powerful research tool for dissecting the roles of CDKs in various cellular processes. Its potent and relatively selective inhibitory activity makes it a valuable compound for target validation studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret their own investigations into the mechanism of action of this compound and other CDK inhibitors. A comprehensive understanding of its on-target and potential off-target effects is essential for its effective use in both basic research and translational drug development.
References
(S)-Purvalanol B: A Comprehensive Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of (S)-Purvalanol B, a potent inhibitor of cyclin-dependent kinases (CDKs). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development efforts.
Kinase Selectivity Profile of this compound
This compound is a potent, selective, reversible, and ATP-competitive inhibitor of several cyclin-dependent kinases.[1] Its high affinity for specific CDKs makes it a valuable tool for studying the cell cycle and a potential candidate for therapeutic development.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified against a range of kinases, with the most potent activity observed against key cell cycle regulators. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Potent Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Kinase Target | IC50 (nM) |
| cdc2-cyclin B | 6 |
| CDK2-cyclin A | 6 |
| CDK5-p35 | 6 |
| CDK2-cyclin E | 9 |
Data sourced from multiple suppliers and publications.[1][2][3][4]
Table 2: Selectivity of this compound Against Other Kinases
| Kinase Target | IC50 |
| A broad range of other protein kinases | >1000 nM or >10,000 nM |
| Cdk4/cyclin D1 | Inactive |
| P. falciparum casein kinase 1 (CK1) | 7.07 µM |
Experimental Protocols
The determination of the kinase inhibitory activity of this compound is typically performed using in vitro kinase assays. Below is a detailed methodology for a common luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which can be adapted to determine the IC50 values for CDK inhibitors.
In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Assay Principle)
This protocol outlines the general steps to measure the enzymatic activity of a kinase and determine the inhibitory potency of a compound like this compound.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer, typically containing a buffering agent (e.g., 40 mM Tris, pH 7.5), a magnesium source (e.g., 20 mM MgCl2), a carrier protein (e.g., 0.1 mg/ml BSA), and a reducing agent (e.g., 50 µM DTT).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be close to the Km value of the kinase for ATP.
-
Substrate Solution: Prepare a solution of the appropriate kinase substrate (e.g., Histone H1 for CDK2/Cyclin A) in kinase buffer.
-
This compound Dilution Series: Prepare a serial dilution of this compound in the kinase buffer or a compatible solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
-
Kinase Solution: Dilute the active kinase (e.g., CDK2/cyclin A) to the desired concentration in kinase buffer.
2. Assay Procedure:
-
Add the this compound dilutions or vehicle control (e.g., DMSO) to the wells of a suitable microplate (e.g., a 384-well plate).
-
Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Inhibition of CDK and Potential Impact on MAPK/ERK Pathway
This compound is a direct inhibitor of CDKs, which are central regulators of the cell cycle. By inhibiting CDKs, Purvalanol B can induce cell cycle arrest. Additionally, evidence suggests that the antiproliferative properties of purvalanols may also be mediated through the inhibition of the p42/p44 MAPK (ERK1/2) pathway. The following diagram illustrates this proposed dual mechanism.
Caption: Proposed dual inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the key steps in a typical in vitro kinase assay to determine the IC50 of an inhibitor.
Caption: Workflow for in vitro kinase inhibition assay.
This technical guide provides a foundational understanding of the kinase selectivity profile of this compound. The provided data and protocols are intended to facilitate further investigation into its mechanism of action and potential therapeutic applications. Researchers are encouraged to consult the cited literature for more detailed information.
References
(S)-Purvalanol B Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for cell cycle regulation. Its core structure is a 2,6,9-trisubstituted purine, which serves as a scaffold for competitive inhibition at the ATP-binding site of CDKs. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Core Structure of this compound
The fundamental structure of this compound is presented below. The subsequent sections will discuss how modifications to the substituents at the C2, C6, and N9 positions of the purine ring influence its biological activity.
Caption: Chemical structure of this compound.
Structure-Activity Relationship (SAR) of the Purvalanol Scaffold
Key Positions for Modification:
-
C2 Position: The (R)-1-(hydroxymethyl)-2-methylpropylamino group at this position is crucial for potent CDK inhibition. The stereochemistry at the chiral center is important for optimal interaction with the kinase active site.
-
C6 Position: The anilino group at the C6 position contributes significantly to the inhibitor's potency and selectivity. Modifications to the phenyl ring of this group can modulate the inhibitory profile.
-
N9 Position: The isopropyl group at the N9 position occupies a hydrophobic pocket in the ATP-binding site. Variations in the size and nature of this substituent can affect CDK selectivity.
Data Presentation: Inhibitory Activity of Purvalanol B and Analogs
The following table summarizes the known inhibitory concentrations (IC50) of this compound and its close analog, Purvalanol A.
| Compound | C2-Substituent | C6-Substituent | N9-Substituent | cdc2/cyclin B IC50 (nM) | CDK2/cyclin A IC50 (nM) | CDK2/cyclin E IC50 (nM) | CDK5/p35 IC50 (nM) |
| This compound | (R)-1-(hydroxymethyl)-2-methylpropylamino | 4-carboxy-3-chloroanilino | Isopropyl | 6[2][3] | 6[2][3] | 9 | 6 |
| Purvalanol A | (R)-1-(hydroxymethyl)-2-methylpropylamino | 3-chloroanilino | Isopropyl | 4 | 70 | 70 | 75 |
Observations:
-
The addition of a carboxyl group at the para-position of the C6-anilino ring in this compound, compared to Purvalanol A, significantly enhances its potency and selectivity for CDK2 and CDK5 over cdc2. This suggests that this functional group forms additional favorable interactions within the active site of these kinases.
A notable analog, VMY-1-103, was synthesized by coupling a dansyl group to the carboxylic acid of the 6-anilino group of Purvalanol B. This modification rendered the compound more lipophilic and resulted in enhanced pro-apoptotic activity in prostate cancer cells compared to the parent compound. This indicates that the carboxylic acid moiety can be a point of further modification to improve cellular uptake and efficacy.
Experimental Protocols
Kinase Assays
Objective: To determine the in vitro inhibitory activity of compounds against specific cyclin-dependent kinases.
Methodology: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.
-
Reaction Setup: In a 384-well plate, combine the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), the specific CDK/cyclin complex, the substrate (e.g., a synthetic peptide or histone H1), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP to a final concentration that is at or below the Km for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability Assays
Objective: To assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical cell viability (MTT) assay.
Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects primarily through the inhibition of CDKs, leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest
By inhibiting key CDKs such as CDK1 and CDK2, this compound prevents the phosphorylation of crucial cell cycle proteins like the Retinoblastoma protein (Rb). This leads to a blockage in the G1/S and G2/M transitions of the cell cycle.
Induction of Apoptosis
This compound induces apoptosis through multiple mechanisms, including the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, and the activation of caspases.
The following diagram illustrates the key signaling pathways modulated by this compound.
Caption: Signaling pathways affected by this compound.
Conclusion
This compound is a highly potent inhibitor of key cell cycle-regulating CDKs. Its 2,6,9-trisubstituted purine scaffold offers multiple points for chemical modification to enhance its potency, selectivity, and pharmacokinetic properties. The structure-activity relationships, while not exhaustively defined for a large series of direct analogs, point towards the critical roles of the C2, C6, and N9 substituents. Further medicinal chemistry efforts focusing on these positions could lead to the development of next-generation CDK inhibitors with improved therapeutic profiles for the treatment of cancer and other proliferative disorders.
References
(S)-Purvalanol B ATP-competitive inhibition mechanism
An In-depth Technical Guide on the ATP-Competitive Inhibition Mechanism of (S)-Purvalanol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] As a member of the 2,6,9-trisubstituted purine class of compounds, it has been instrumental in the study of cell cycle regulation and has been investigated for its therapeutic potential in various proliferative disorders.[4][5] This technical guide provides a comprehensive overview of the ATP-competitive inhibition mechanism of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action: ATP-Competitive Inhibition
This compound functions as a reversible, ATP-competitive inhibitor of CDKs. This means that it directly competes with adenosine triphosphate (ATP) for binding to the catalytic site of the kinase. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of substrate proteins, thereby arresting the cell cycle and inducing apoptosis in cancer cells. The crystal structure of this compound in complex with CDK2 reveals key hydrogen bond interactions with the backbone of residues in the hinge region of the ATP-binding site, a characteristic feature of many ATP-competitive kinase inhibitors.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.
| Target Kinase | IC50 (nM) |
| cdc2-cyclin B (CDK1) | 6 |
| CDK2-cyclin A | 6 |
| CDK2-cyclin E | 9 |
| CDK5-p35 | 6 |
| CDK4/cyclin D1 | >10,000 |
(Note: IC50 values can vary slightly depending on the specific assay conditions.)
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a representative method for determining the IC50 values of this compound against a specific CDK.
Objective: To measure the in vitro inhibitory activity of this compound against a target cyclin-dependent kinase (e.g., CDK2/cyclin A).
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Histone H1 protein (as substrate)
-
This compound
-
[γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
96-well or 384-well plates
-
Plate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup:
-
In a multi-well plate, add the kinase assay buffer.
-
Add the this compound at various concentrations. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the substrate (e.g., Histone H1) to a final concentration of approximately 0.2 mg/ml.
-
Add the CDK2/cyclin A enzyme to each well (except the no-enzyme control). The optimal enzyme concentration should be determined empirically.
-
-
Initiation of Kinase Reaction: Start the reaction by adding ATP. For radiometric assays, a mix of cold ATP and [γ-³³P]ATP is used.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which produces a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of CDK Inhibition
Caption: CDK signaling pathway and points of inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
Logical Relationship of ATP-Competitive Inhibition
Caption: Logical diagram of ATP-competitive inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purvalanol B | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 4. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Purvalanol B: An In-depth Technical Guide on its Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
(S)-Purvalanol B is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (CDKs). As a member of the 2,6,9-trisubstituted purine family, it functions as an ATP-competitive inhibitor, targeting the engine of the cell cycle. This property makes it an invaluable tool for cancer research and a promising candidate for therapeutic development due to its ability to halt cell proliferation by inducing cell cycle arrest. This guide provides a comprehensive overview of its mechanism, quantitative effects, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Halting the Cell Cycle Engine
The progression of the eukaryotic cell cycle is driven by the sequential activation of CDKs, which form active complexes with their regulatory cyclin partners. This compound exerts its anti-proliferative effects by binding to the ATP pocket of key CDKs, primarily CDK1, CDK2, and CDK5, thereby inhibiting their kinase activity.[1][2] This inhibition prevents the phosphorylation of crucial substrates required for phase transitions.
-
G1/S Transition: Inhibition of CDK2/cyclin E complexes prevents the phosphorylation of the retinoblastoma protein (Rb). This keeps Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, blocking the expression of genes necessary for S-phase entry.
-
G2/M Transition: The primary mechanism of cell cycle arrest induced by this compound is at the G2/M checkpoint. By potently inhibiting the CDK1/cyclin B complex (also known as Maturation Promoting Factor), the compound prevents the cell from initiating mitosis. This leads to an accumulation of cells in the G2 or M phase of the cell cycle.
Figure 1: Signaling pathway showing CDK inhibition by this compound.
Data Presentation: Quantitative Analysis
The efficacy of this compound is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50) against key cell cycle kinases. Its impact on cell proliferation is quantified by measuring the distribution of cells across the different cycle phases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase Complex | IC50 (nM) |
|---|---|
| cdc2 (CDK1)/cyclin B | 6 |
| CDK2/cyclin A | 6 |
| CDK2/cyclin E | 9 |
| CDK5/p35 | 6 |
Data sourced from multiple consistent reports.
Table 2: Representative Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| HCT-116 | Vehicle (DMSO) | 55% | 20% | 25% |
| HCT-116 | 15 µM this compound | 25% | 10% | 65% |
Data is illustrative, based on typical G2/M arrest findings.
Experimental Protocols
Detailed methodologies are crucial for studying the effects of this compound. Below are protocols for key experiments.
Figure 2: General experimental workflow for cell-based assays.
Cell Cycle Analysis via Flow Cytometry
This protocol quantifies the DNA content of cells to determine their distribution in the G1, S, and G2/M phases.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Harvesting: Aspirate the culture medium and wash cells with PBS. Harvest the cells by trypsinization, collect them into a tube, and centrifuge.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the DNA content channel.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and calculate the percentage of cells in each phase.
Western Blot Analysis for Cell Cycle Proteins
This technique is used to measure changes in the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, p21, phospho-CDC2).
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin B1, anti-p21)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them directly on the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a specific primary antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
Figure 3: Standard workflow for Western blot analysis.
Summary and Outlook
This compound is a well-characterized CDK inhibitor that potently blocks cell cycle progression, primarily inducing a G2/M arrest in cancer cell lines. Its specificity for CDKs over other kinases makes it a clean tool for cell cycle research. Beyond cell cycle arrest, this compound has also been shown to induce apoptosis, further highlighting its therapeutic potential. The established protocols for flow cytometry and Western blotting provide a robust framework for investigating its cellular effects and elucidating the molecular pathways it modulates. Continued investigation into this and related compounds is crucial for the development of next-generation cancer therapeutics targeting cell cycle dysregulation.
References
(S)-Purvalanol B: A Technical Guide to its Apoptotic Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism by which (S)-Purvalanol B, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), induces apoptosis in cancer cells. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols for key assays.
Introduction to this compound
This compound is a 2,6,9-trisubstituted purine derivative that functions as a competitive inhibitor of the ATP-binding site on several cyclin-dependent kinases.[1][2] Its primary targets include CDK1, CDK2, and CDK5, which are crucial regulators of cell cycle progression.[3] By inhibiting these kinases, this compound effectively halts the cell cycle, leading to growth arrest and subsequent programmed cell death, or apoptosis, in various cancer cell lines.[4][5] This makes it a compound of significant interest in oncology research and drug development.
Mechanism of Action: CDK Inhibition Leading to Apoptosis
The primary mechanism of action of this compound is the inhibition of cyclin-dependent kinases, which disrupts the normal progression of the cell cycle. This disruption is a key trigger for the induction of apoptosis. The process unfolds through a series of coordinated molecular events, primarily engaging the intrinsic apoptotic pathway.
Cell Cycle Arrest
Upon treatment, this compound induces cell cycle arrest, most notably at the G2/M phase. This is a direct consequence of inhibiting CDK1/cyclin B complexes, which are essential for entry into mitosis. Inhibition of CDK2/cyclin E and CDK2/cyclin A complexes also contributes to arrest at the G1/S transition.
Induction of the Intrinsic Apoptotic Pathway
The cell cycle arrest triggered by this compound initiates a signaling cascade that converges on the mitochondria, the central executioners of the intrinsic apoptotic pathway. This involves:
-
Alteration of Bcl-2 Family Protein Expression: this compound has been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of mitochondrial outer membrane permeabilization (MOMP). Specifically, it leads to the downregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1, while upregulating pro-apoptotic proteins such as Bik, Bad, Bid, and PUMA. This shift in the balance between pro- and anti-apoptotic Bcl-2 family members favors the induction of apoptosis.
-
Mitochondrial Membrane Depolarization: The increased ratio of pro- to anti-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the dissipation of the mitochondrial membrane potential (ΔΨm).
-
Caspase Activation: The loss of mitochondrial integrity allows for the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.
-
PARP Cleavage: Activated caspase-3 and -7 proceed to cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Quantitative Data on this compound Efficacy
The pro-apoptotic effects of this compound are dose- and time-dependent. The following tables summarize key quantitative data from various studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (CDK Inhibition) | cdc2-cyclin B | 6 nM | |
| CDK2-cyclin A | 6 nM | ||
| CDK2-cyclin E | 9 nM | ||
| CDK5-p35 | 6 nM | ||
| IC50 (Cell Viability) | SKOV3 | 19.690 µM (24h) | |
| 9.062 µM (48h) | |||
| SKOV3/DDP | 15.920 µM (24h) | ||
| 4.604 µM (48h) | |||
| HCT116 | ~15 µM (24h, ~25% decrease) | ||
| ~15 µM (48h, ~40% decrease) |
| Treatment | Cell Line | Apoptosis Induction | Reference |
| 15 µM Purvalanol | HCT116 | 2.5-fold increase (12h) | |
| 3.5-fold increase (24h) | |||
| 5.5-fold increase (48h) | |||
| 10 µM Purvalanol B | LNCaP | No significant increase in sub-G1 population |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Culture relevant cancer cell lines (e.g., HCT116, SKOV3, LNCaP) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or a vehicle control for the desired time points (e.g., 12, 24, 48 hours).
Western Blot Analysis for Apoptotic Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bcl-xL, Bax, Mcl-1, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend approximately 1x10^6 cells in cold PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caspase Activity Assay (Fluorometric)
-
Cell Seeding: Seed cells in a white-walled 96-well plate and treat as described in section 4.1.
-
Assay Procedure:
-
After treatment, add a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Cell Treatment: Treat cells with this compound in a suitable culture plate.
-
Staining:
-
Add a cationic fluorescent dye (e.g., JC-1, TMRE, or TMRM) to the cell culture medium.
-
Incubate under normal cell culture conditions for 15-30 minutes.
-
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Flow Cytometry: Harvest and analyze the stained cells by flow cytometry to quantify the shift from red to green fluorescence, indicating mitochondrial membrane depolarization.
-
Visualizing the Molecular Pathways and Workflows
To better understand the complex interactions and experimental processes described, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound is a potent inducer of apoptosis in cancer cells through its targeted inhibition of cyclin-dependent kinases. This leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins, mitochondrial dysfunction, and caspase activation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar CDK inhibitors in oncology.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-Purvalanol B in B-Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
(S)-Purvalanol B is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative and pro-apoptotic effects in various cell types. These application notes provide detailed protocols for assessing the efficacy of this compound in B-cell-based assays, a critical area of research for immunology and oncology.
This compound primarily targets CDK1, CDK2, and CDK5, key regulators of the cell cycle.[1] By inhibiting these kinases, this compound can induce cell cycle arrest, typically at the G1 and G2 phases, and trigger apoptosis.[2] Its mechanism of action involves competitive inhibition of the ATP-binding site on the CDKs. The downstream effects of CDK inhibition include the modulation of critical signaling pathways such as the MAPK and PI3K/AKT/mTOR pathways, which are crucial for B-cell proliferation, survival, and differentiation.[3][4][5] In B-cell malignancies, aberrant CDK activity is a common feature, making CDK inhibitors like this compound promising therapeutic candidates.
Data Presentation
The following table summarizes the inhibitory activity of this compound against various cyclin-dependent kinases and its effect on cell proliferation.
| Target Enzyme/Cell Line | Assay Type | IC50/GI50 Value | Reference |
| cdc2-cyclin B | Cell-free | 6 nM | |
| CDK2-Cyclin A | Cell-free | 6 nM | |
| CDK2-Cyclin E | Cell-free | 9 nM | |
| CDK5-p35 | Cell-free | 6 nM | |
| Chinese hamster lung fibroblast (CCL39) | Cell growth inhibition | 2.5 µM |
Experimental Protocols
B-Cell Proliferation Assay using CFSE
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor B-cell proliferation in the presence of this compound. CFSE is a fluorescent dye that covalently labels intracellular proteins and is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each cell division.
Materials:
-
Isolated primary B-cells or a B-cell line
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
CFSE dye
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary B-cells from peripheral blood or spleen, or culture a B-cell line to the desired density.
-
CFSE Staining:
-
Wash the cells with PBS.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) to the wells. Include a DMSO vehicle control.
-
If desired, stimulate the B-cells with an appropriate mitogen (e.g., anti-CD40 and IL-4 for primary B-cells).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS).
-
Analyze the CFSE fluorescence using a flow cytometer with a 488 nm excitation laser and a 530/30 nm emission filter.
-
Gate on the live cell population and analyze the CFSE histogram to determine the percentage of divided cells and the proliferation index.
-
B-Cell Apoptosis Assay using Annexin V and Propidium Iodide
This protocol describes the detection of apoptosis in B-cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Isolated primary B-cells or a B-cell line
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed B-cells in a 24-well plate at a density of 5 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a DMSO vehicle control.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use a 488 nm excitation laser. Detect Annexin V-FITC fluorescence in the FL1 channel (e.g., 530/30 nm) and PI fluorescence in the FL3 channel (e.g., >575 nm).
-
Analyze the dot plot to distinguish between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
Application Notes and Protocols for (S)-Purvalanol B in In Vivo Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), with IC50 values in the nanomolar range for key cell cycle regulators such as cdc2-cyclin B, CDK2-cyclin A, CDK2-cyclin E, and CDK5-p35.[1] By targeting the ATP-binding pocket of these kinases, this compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in various cancer cell lines.[2][3][4] Its efficacy in vitro suggests its potential as an anti-cancer therapeutic.
This document provides a comprehensive guide for researchers planning to evaluate the in vivo anti-tumor efficacy of this compound using xenograft models. While direct in vivo xenograft studies for this compound are not extensively published, this guide consolidates its known mechanism of action, data from in vitro studies, and findings from a closely related compound, Purvalanol A, to propose a robust experimental framework.
Mechanism of Action
This compound's primary anti-neoplastic activity stems from its inhibition of CDKs, which are central to the regulation of the cell cycle. This inhibition prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest, predominantly at the G1/S and G2/M transitions.[3] This ultimately triggers apoptotic pathways, resulting in cancer cell death.
Key Signaling Pathway
The inhibition of the CDK-Cyclin-Rb signaling pathway is a critical mechanism of action for this compound in inducing cell cycle arrest.
Caption: Inhibition of the G1/S cell cycle transition by this compound.
In Vivo Xenograft Model Studies with a Related Compound: Purvalanol A
A study investigating Purvalanol A in combination with cisplatin for epithelial ovarian cancer demonstrated enhanced anti-tumor efficacy in vitro, with similar positive results observed in an in vivo xenograft model. This suggests that purvalanol compounds can be effective in a preclinical in vivo setting, supporting the rationale for conducting similar studies with this compound.
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo xenograft study to evaluate the efficacy of this compound.
Cell Line-Derived Xenograft (CDX) Model Protocol
Objective: To assess the anti-tumor activity of this compound in a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT 116, MDA-MB-231)
-
This compound
-
Immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (optional)
-
Vehicle for drug formulation (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Workflow:
Caption: Experimental workflow for a cell line-derived xenograft (CDX) study.
Procedure:
-
Cell Culture: Maintain the selected cancer cell line in the recommended complete medium.
-
Cell Preparation: Harvest cells during the exponential growth phase. Perform a cell count and assess viability (should be >90%). Resuspend cells in sterile PBS or a mixture with Matrigel® at a concentration of 5-10 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring and Randomization: Monitor mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer the compound to the treatment groups at predetermined doses and schedules (e.g., daily, once every two days) via a selected route (e.g., intraperitoneal, oral gavage). The control group receives the vehicle only.
-
Data Collection: Measure tumor dimensions and mouse body weight 2-3 times per week.
-
Endpoint and Tissue Collection: The study concludes when tumors in the control group reach the predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following are hypothetical data tables for a study with this compound.
Table 1: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1850 ± 210 | - |
| This compound | 25 | Daily | 1120 ± 180 | 39.5 |
| This compound | 50 | Daily | 650 ± 130 | 64.9 |
| This compound | 100 | Daily | 320 ± 95 | 82.7 |
Table 2: Hypothetical Body Weight Data (Toxicity Assessment)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change from Baseline (%) ± SEM |
| Vehicle Control | - | Daily | +8.5 ± 1.5 |
| This compound | 25 | Daily | +4.2 ± 2.1 |
| This compound | 50 | Daily | -1.8 ± 2.5 |
| This compound | 100 | Daily | -7.3 ± 3.0 |
Conclusion
The potent in vitro activity of this compound against a range of cancer cell lines, coupled with supportive in vivo data from the related compound Purvalanol A, provides a strong rationale for its preclinical evaluation in xenograft models. The protocols and frameworks detailed in this document offer a comprehensive guide for designing and executing robust in vivo studies to ascertain the therapeutic potential of this compound. Such studies are a critical step in the translational path from a promising compound to a potential clinical candidate.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Purvalanol B in Cell Synchronization Techniques
(S)-Purvalanol B, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), offers a valuable tool for researchers studying the cell cycle. Its ability to reversibly arrest cells in the G1 and G2 phases makes it particularly useful for cell synchronization, a critical technique in various fields including cancer research, drug discovery, and molecular biology. These application notes provide detailed information and protocols for utilizing this compound to synchronize cell populations for downstream applications.
Mechanism of Action
This compound is a 2,6,9-trisubstituted purine analog that functions as an ATP-competitive inhibitor of CDKs.[1] It exhibits high potency against key cell cycle regulators, including CDK1 (Cdc2)/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, with IC50 values in the low nanomolar range.[1][2] By blocking the activity of these kinases, this compound prevents the phosphorylation of crucial substrates required for cell cycle progression.
A primary target of the CDK2/cyclin E and CDK2/cyclin A complexes is the Retinoblastoma protein (Rb).[3] Phosphorylation of Rb by these complexes leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry. This compound's inhibition of CDK2 prevents Rb phosphorylation, thus blocking the G1/S transition.[3]
Similarly, the CDK1/cyclin B complex is essential for the G2/M transition. Inhibition of CDK1 by this compound prevents the cell from entering mitosis, leading to arrest in the G2 phase. Studies have also indicated that treatment with purvalanol can lead to decreased levels of cyclins D1 and E, and an increase in the CDK inhibitory protein p21(WAF1/CIP1).
Data Presentation
The following table summarizes the inhibitory concentrations of this compound against various CDK complexes. It is important to note that the optimal concentration for cell synchronization is cell-line dependent and should be determined empirically.
| Target CDK Complex | IC50 (nM) | Effective Cellular Concentration for Arrest | Reference |
| cdc2 (CDK1)-cyclin B | 6 | 0.5 - 10 µM | |
| CDK2-cyclin A | 6 | 0.5 - 10 µM | |
| CDK2-cyclin E | 9 | 0.5 - 10 µM | |
| CDK5-p35 | 6 | Not specified for cell cycle arrest |
Note: The effective cellular concentration is a general guideline. Optimization for each cell line and experimental condition is recommended.
Experimental Protocols
Protocol 1: General Protocol for Cell Synchronization with this compound
This protocol provides a general framework for synchronizing asynchronous cell populations in the G1 or G2 phase using this compound.
Materials:
-
This compound (store stock solutions at -20°C or -80°C)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Flow cytometer
-
Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
Procedure:
-
Cell Seeding: Plate the cells at a density that will allow for exponential growth during the experiment and prevent confluence-induced artifacts.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line (a suggested starting range is 0.5 - 10 µM).
-
Treatment: Add the this compound-containing medium to the cells. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for a predetermined period. An incubation time of 8-24 hours is a common starting point for inducing cell cycle arrest. A time-course experiment (e.g., 8, 12, 16, 24 hours) is advised to identify the optimal synchronization time.
-
Harvesting and Fixation (for Flow Cytometry):
-
For adherent cells, wash with PBS, and detach using trypsin-EDTA. For suspension cells, pellet by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.
-
Fixed cells can be stored at -20°C.
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
-
-
Release from Arrest (Optional): To release the cells from the this compound-induced arrest, wash the cells twice with pre-warmed, drug-free complete medium and re-incubate. Collect cells at various time points post-release to monitor their progression through the cell cycle.
Protocol 2: Verification of CDK Inhibition by Western Blotting for Phospho-Retinoblastoma (p-Rb)
This protocol confirms the on-target effect of this compound by assessing the phosphorylation status of Rb.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser807/811) and anti-total Rb
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensities for p-Rb and total Rb. A decrease in the p-Rb/total Rb ratio in this compound-treated cells indicates successful CDK inhibition.
Mandatory Visualizations
Caption: Signaling pathway of this compound in cell cycle regulation.
Caption: Experimental workflow for cell synchronization using this compound.
Caption: Logical relationship of this compound action.
References
Application Notes: (S)-Purvalanol B for Immunofluorescence Analysis of CDK Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Purvalanol B is a potent, selective, and cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1] As a member of the 2,6,9-trisubstituted purine family, it functions as an ATP-competitive inhibitor, targeting key regulators of the cell cycle.[1][2] Its high affinity for the ATP-binding pocket of specific CDKs makes it a valuable tool for studying cell cycle progression, proliferation, and apoptosis.[3] Understanding the subcellular localization of CDKs is crucial, as their activity is often spatially regulated within the cell. This document provides a detailed protocol for using this compound to investigate its effects on the localization of target CDKs, such as CDK1 and CDK2, using immunofluorescence microscopy.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the kinase activity of several CDK-cyclin complexes. It is particularly potent against CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35. By blocking the ATP-binding site, the compound prevents the phosphorylation of downstream substrates essential for cell cycle transitions, such as the G1/S and G2/M checkpoints. This inhibition leads to cell cycle arrest, primarily in the G1 and G2 phases, and can ultimately induce apoptosis in cancer cell lines. Notably, its inhibitory action against CDK4 is negligible.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various key cyclin-dependent kinases.
| Target Kinase Complex | IC50 (nM) |
| cdc2 (CDK1)-cyclin B | 6 |
| CDK2-cyclin A | 6 |
| CDK2-cyclin E | 9 |
| CDK5-p35 | 6 |
| CDK4-cyclin D1 | >10,000 |
(Data compiled from multiple sources)
Table 2: Cellular Effects of Purvalanol Treatment
This table outlines the primary cellular responses observed following treatment with purvalanol compounds.
| Cellular Process | Observed Effect | Target Cell Lines |
| Cell Cycle Progression | Reversible arrest in G1 and G2 phases. | Mouse fibroblasts, Human cancer cell lines |
| Cell Proliferation | Lasting inhibition of proliferation in exponentially growing cells. | Mouse fibroblasts, Human cancer cell lines |
| Apoptosis | Induction of apoptosis, particularly at higher concentrations or prolonged exposure. | Prostate cancer cells, HeLa cells |
| Protein Phosphorylation | Selective inhibition of CDK substrate phosphorylation (e.g., Rb). | Synchronized mouse fibroblasts |
Signaling Pathway and Experimental Workflow
References
(S)-Purvalanol B: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Purvalanol B is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2][3][4] Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable tool for cancer research and a potential starting point for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of CDK activity and cellular proliferation.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of several CDK-cyclin complexes. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby blocking cell cycle progression. The primary targets of this compound are CDK1, CDK2, and CDK5. Inhibition of these kinases leads to arrest in the G1 and G2 phases of the cell cycle.
Caption: Inhibition of CDK/Cyclin complexes by this compound, leading to cell cycle arrest.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of cyclin-dependent kinases. Lower IC50 values indicate greater potency.
| Target Kinase | IC50 (nM) | Reference(s) |
| cdc2 (CDK1)-cyclin B | 6 | |
| CDK2-cyclin A | 6 | |
| CDK2-cyclin E | 9 | |
| CDK5-p35 | 6 | |
| CDK4-cyclin D1 | Inactive |
Experimental Protocols
High-Throughput Biochemical Kinase Inhibition Assay
This protocol describes a non-radiometric, luminescence-based assay to identify inhibitors of CDK2/cyclin A in a 384-well format. This compound is used as a positive control for inhibition.
Workflow:
Caption: Workflow for a high-throughput biochemical kinase inhibition assay.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Histone H1 protein (substrate)
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay kit
-
384-well white, solid-bottom assay plates
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of test compounds and this compound in DMSO. The final concentration of DMSO in the assay should be ≤1%.
-
Compound Dispensing: Using an automated liquid handler, dispense 5 µL of each compound concentration, this compound (as a positive control, e.g., at a final concentration of 1 µM), and DMSO (as a negative control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of CDK2/cyclin A enzyme solution (diluted in kinase buffer to 3X the final desired concentration) to all wells.
-
Reaction Initiation: To start the kinase reaction, add 5 µL of a solution containing Histone H1 substrate and ATP (at a final concentration typically near the Km for ATP) to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and trigger a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and the this compound control (100% inhibition).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
High-Throughput Cell-Based Viability Assay
This protocol outlines a method to assess the antiproliferative effects of compounds on a cancer cell line (e.g., HeLa) using a luminescence-based ATP assay in a 384-well format.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom, white-walled tissue culture plates
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Cell Plating: Using an automated dispenser, seed HeLa cells into 384-well plates at a density of 1,000-5,000 cells per well in 40 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Add 10 µL of 5X concentrated test compounds or this compound (as a positive control, with a final concentration range of 10 nM to 100 µM) to the respective wells. Include DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add 25 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
High-Throughput Cell Cycle Analysis
This protocol describes a method for analyzing the effects of compounds on the cell cycle distribution of a cancer cell line using flow cytometry with propidium iodide (PI) staining in a 96-well format.
Workflow for Cell-Based Assays:
Caption: Workflow for high-throughput cell-based viability and cell cycle analysis.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete growth medium
-
This compound
-
96-well U-bottom tissue culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
High-throughput flow cytometer with an autosampler
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with test compounds and this compound (e.g., at a final concentration of 10 µM) for 24 hours as described in the cell viability assay.
-
Cell Harvesting:
-
Harvest cells by trypsinization and transfer to a 96-well U-bottom plate.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in the residual PBS.
-
While vortexing gently, add 150 µL of ice-cold 70% ethanol dropwise to each well to fix the cells.
-
Incubate on ice or at -20°C for at least 2 hours.
-
-
Staining:
-
Pellet the fixed cells by centrifugation and wash once with PBS.
-
Resuspend the cells in 100 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the samples on a high-throughput flow cytometer. Collect the fluorescence data for at least 10,000 events per well.
Data Analysis:
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of compound-treated cells to the vehicle control to identify compounds that induce cell cycle arrest. This compound should induce a significant increase in the G1 and/or G2/M population.
References
Application Notes and Protocols for (S)-Purvalanol B in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Neurodegenerative diseases, such as Alzheimer's disease (AD), are often characterized by the abnormal activity of protein kinases, leading to pathological post-translational modifications of key proteins. A central event in AD pathogenesis is the hyperphosphorylation of the microtubule-associated protein tau, which results in the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction. Cyclin-dependent kinases (CDKs), particularly Cdk5, have been identified as major contributors to this process.[1][2] Additionally, the aberrant re-entry of post-mitotic neurons into the cell cycle is another pathological feature implicated in neuronal death.[1][3]
(S)-Purvalanol B is a potent, selective, and ATP-competitive inhibitor of several CDKs.[4] Its ability to target key kinases involved in neurodegeneration makes it a valuable chemical tool for studying disease mechanisms, validating therapeutic targets, and screening for potential drug candidates in relevant cellular and animal models.
Mechanism of Action
This compound exerts its effects primarily by inhibiting the kinase activity of CDKs. In the context of neurodegeneration, its most relevant targets are Cdk5 and Cdk2.
-
Inhibition of Cdk5: In neurodegenerative conditions, cellular stress can lead to the cleavage of the Cdk5 activator p35 into the more stable and potent p25 fragment. The resulting Cdk5/p25 complex exhibits aberrant activity, leading to the hyperphosphorylation of tau. This compound directly inhibits Cdk5, thereby preventing tau phosphorylation at pathological sites, which can mitigate NFT formation and downstream neurotoxicity.
-
Inhibition of Cdk2: The inappropriate activation of cell cycle proteins, including Cdk2, in terminally differentiated neurons can trigger apoptosis. By inhibiting Cdk2, this compound can block this aberrant cell cycle progression and protect neurons from cell death.
-
Inhibition of ERK1/ERK2 (MAPK): this compound has also been shown to inhibit p42/p44 MAP kinases (ERK1/ERK2). As the MAPK pathway is also involved in cellular stress responses and tau phosphorylation, this dual activity may contribute to its neuroprotective effects.
Caption: Mechanism of this compound in preventing neurodegeneration.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against several key kinases. This data is essential for determining appropriate concentrations for in vitro experiments.
| Target Kinase | Reported IC50 | Comments | Reference(s) |
| cdc2 (Cdk1)-cyclin B | 6 nM | Potent inhibition of a key cell cycle kinase. | |
| Cdk2-cyclin A | 6 nM | Strong inhibition of Cdk2 complex. | |
| Cdk2-cyclin E | 9 nM | Strong inhibition of Cdk2 complex. | |
| Cdk5-p35 | 6 nM | Potent inhibition of the key tau kinase. | |
| Other Protein Kinases | >10,000 nM | Demonstrates high selectivity for CDKs. | |
| p42/p44 MAPK (ERK1/2) | Inhibition observed | Also an intracellular target, contributing to anti-proliferative effects. |
Experimental Protocols
This protocol is designed to measure the direct inhibitory effect of this compound on Cdk5 kinase activity using a radiolabeled ATP assay.
Materials:
-
Recombinant active Cdk5/p25 enzyme
-
Tau protein or a specific peptide substrate (e.g., histone H1)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 10 mM HEPES pH 8.0, 10 mM MgCl₂)
-
[γ-³²P] ATP
-
100 µM ATP (cold)
-
Phosphoric acid (85%) or wash buffer (1 M NaCl, 20 mM Tris pH 7.4)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO, then dilute further in kinase reaction buffer to achieve final desired concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Prepare Master Mix: For each reaction (final volume 30 µL), prepare a master mix containing kinase reaction buffer, 1-5 µg tau substrate, and recombinant Cdk5/p25 enzyme.
-
Initiate Reaction:
-
Add 5 µL of the diluted this compound or vehicle control to the appropriate tubes.
-
Add 20 µL of the Cdk5/substrate master mix.
-
Pre-incubate for 10 minutes at 30°C.
-
Start the kinase reaction by adding 5 µL of an ATP mix (containing cold ATP and [γ-³²P] ATP).
-
-
Incubation: Incubate the reaction at 30°C for 15-30 minutes. Ensure the reaction is within the linear range by performing a time-course experiment beforehand.
-
Stop Reaction & Spot: Stop the reaction by spotting 25 µL of the mixture onto a labeled P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid or a suitable wash buffer to remove unincorporated [γ-³²P] ATP.
-
Quantification: Place the dried P81 papers into scintillation vials with scintillant and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound relative to the vehicle control and determine the IC50 value.
This protocol assesses the ability of this compound to protect cultured neurons from cell death induced by oligomeric amyloid-beta (Aβ).
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Oligomeric Aβ₁₋₄₂ preparation
-
This compound (in DMSO)
-
MTT or LDH assay kit for cell viability assessment
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Plating: Plate neuronal cells at an appropriate density in 96-well plates and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 100 nM to 20 µM) or vehicle (DMSO) for 2 hours before adding the neurotoxic insult.
-
Aβ Treatment: Add pre-aggregated oligomeric Aβ₁₋₄₂ to the culture medium to a final concentration known to induce toxicity (e.g., 5-10 µM). Include control wells with no Aβ treatment.
-
Incubation: Incubate the cells for 24-48 hours.
-
Assess Cell Viability:
-
MTT Assay: Add MTT reagent to the media, incubate for 2-4 hours, then solubilize the formazan crystals and read the absorbance.
-
LDH Assay: Collect the culture supernatant to measure lactate dehydrogenase (LDH) release, an indicator of cell membrane damage.
-
-
Analysis: Normalize the viability data to the untreated control cells. Calculate the percentage of neuroprotection afforded by this compound at each concentration compared to the Aβ-only treated cells.
Caption: Experimental workflow for testing this compound neuroprotection.
This protocol is used to quantify changes in the phosphorylation of tau at specific sites following treatment with this compound in a cellular model.
Materials:
-
Neuronal cells treated as in Protocol 2 or another relevant model
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Total Tau (e.g., Tau-5)
-
Phospho-Tau (e.g., PHF-1 for Ser396/404, AT8 for Ser202/Thr205)
-
Loading control (e.g., β-Actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-tau) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the phospho-tau signal to the total tau signal and/or the loading control. Compare the levels of phosphorylated tau in this compound-treated samples to the control samples.
Applications in Animal Models
This compound can be used in transgenic mouse models of Alzheimer's disease (e.g., 3xTg-AD, 5xFAD, Tg2576) to investigate its therapeutic potential in vivo.
General Workflow:
-
Model Selection: Choose an appropriate animal model that recapitulates the specific pathology of interest (e.g., amyloid plaques, tau tangles, cognitive deficits).
-
Drug Formulation and Administration: Formulate this compound for systemic (e.g., intraperitoneal injection) or direct central nervous system delivery. Determine the optimal dose and treatment duration through pilot studies.
-
Behavioral Testing: Assess cognitive functions using tests like the Morris water maze or Y-maze to determine if the compound ameliorates behavioral deficits.
-
Post-mortem Analysis: Following the treatment period, collect brain tissue for histopathological and biochemical analysis.
-
Immunohistochemistry: Stain brain sections for Aβ plaques, phosphorylated tau, and markers of neuroinflammation.
-
Biochemical Analysis: Prepare brain homogenates to quantify levels of soluble/insoluble Aβ and phosphorylated tau via ELISA or Western blot.
-
References
- 1. saintjohnscancer.org [saintjohnscancer.org]
- 2. Frontiers | Physiological and pathological phosphorylation of tau by Cdk5 [frontiersin.org]
- 3. Efficacy of Cyclin Dependent Kinase 4 Inhibitors as Potent Neuroprotective Agents against Insults Relevant to Alzheimer’s Disease | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
(S)-Purvalanol B dose-response curve determination
(S)-Purvalanol B is a potent, selective, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1] It is a 2,6,9-trisubstituted purine derivative that primarily targets CDK1, CDK2, and CDK5, which are key regulators of cell cycle progression and various cellular processes.[2][3] By inhibiting these kinases, this compound blocks the phosphorylation of crucial substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent induction of apoptosis in proliferating cells.[4][5] Its efficacy has also been linked to the inhibition of other kinases, including p42/p44 MAPKs (ERK1/2), which can contribute to its anti-proliferative properties.
Determining the dose-response curve is a critical first step in evaluating the biological activity of this compound. This process establishes the relationship between the concentration of the compound and its observed effect, allowing for the calculation of key parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). These values are fundamental for comparing the potency of the inhibitor across different cell lines, understanding its therapeutic window, and designing further mechanistic studies.
These application notes provide a comprehensive protocol for determining the dose-response curve of this compound in a cellular context using a standard cell viability assay.
Mechanism of Action: CDK Inhibition
This compound exerts its primary effect by inhibiting cyclin-dependent kinases, which are central to cell cycle control. The diagram below illustrates the simplified signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Purvalanol B | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(S)-Purvalanol B solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and application of (S)-Purvalanol B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). Its primary mechanism is the competitive inhibition of the ATP-binding site on several CDK-cyclin complexes, including CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[1][2][3] By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest and apoptosis.
Q2: In which solvents is this compound soluble?
A2: this compound exhibits the highest solubility in organic solvents like DMSO and DMF. It has limited solubility in ethanol and is poorly soluble in aqueous solutions like PBS. For detailed solubility data, please refer to the data table below.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Warming, vortexing, or sonication can aid in complete dissolution. For a detailed step-by-step guide, please see the Experimental Protocols section.
Q4: How should I store the stock solution?
A4: To prevent degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to a year).
Solubility Data
The solubility of this compound can vary between batches and is highly dependent on the solvent's purity and conditions. The following table summarizes reported solubility values.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM)* | Notes | Source(s) |
| DMSO | 21.65 - 112 | 50 - 258.7 | Use fresh, anhydrous DMSO. Sonication or warming may be required for higher concentrations. | |
| DMF | 50 | 115.5 | ||
| Ethanol | 4 - 10 | 9.2 - 23.1 | ||
| 1 eq. NaOH | ~43.3 | ~100 | Gentle warming may be required. | |
| DMF:PBS (pH 7.2) (1:5) | 0.2 | 0.46 | Illustrates poor aqueous solubility. |
*Molar equivalents calculated based on a molecular weight of 432.9 g/mol .
Troubleshooting Guide
Issue: My this compound is not dissolving completely in DMSO.
-
Cause: The DMSO may have absorbed moisture, which significantly reduces the solubility of purvalanol. The concentration may also be too high for the given conditions.
-
Solution:
-
Always use fresh, high-purity, anhydrous DMSO.
-
Gently warm the solution in a 37°C water bath and vortex or sonicate until the solid is fully dissolved.
-
If the precipitate persists, the solution may be supersaturated. Consider preparing a new, less concentrated stock solution.
-
Issue: A precipitate formed after I diluted my DMSO stock solution into my cell culture medium.
-
Cause: This is a common issue known as "crashing out," where a compound that is highly soluble in an organic solvent precipitates upon dilution into an aqueous solution like cell culture media.
-
Solution:
-
Pre-warm the media: Always use media pre-warmed to 37°C.
-
Dilute sequentially: Add the DMSO stock solution drop-wise into the pre-warmed media while gently swirling or vortexing to ensure rapid and even distribution.
-
Check final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%. High DMSO concentrations can also contribute to precipitation.
-
Prepare fresh: Prepare the working solution immediately before use for best results.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 432.9 g/mol ). For example, to make 1 mL of a 10 mM stock, weigh 4.33 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO. For 4.33 mg, add 1 mL of DMSO.
-
Dissolve: Cap the vial tightly. Vortex thoroughly. If necessary, use a sonicator or a 37°C water bath to facilitate complete dissolution.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of Cell Cycle Progression by this compound.
References
(S)-Purvalanol B stock solution preparation and stability
Welcome to the technical support center for (S)-Purvalanol B. This guide provides detailed information on the preparation of stock solutions, stability, and troubleshooting for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing this compound stock solutions.[1][2][3][4] It is soluble up to 100 mM in DMSO. For other potential solvents, please refer to the solubility data table below. When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact the solubility of the compound.
Q2: How should I store the solid compound and prepared stock solutions?
A2: The solid (powder) form of this compound should be stored at -20°C and is stable for at least four years. Prepared stock solutions have different storage recommendations based on temperature. For long-term storage, it is recommended to store aliquots at -80°C, where they can be stable for up to two years. For shorter-term storage, -20°C is suitable for up to one month. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly in aqueous buffers?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. For instance, in a DMF:PBS (pH 7.2) (1:5) mixture, the solubility is only 0.2 mg/ml. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.
Q4: My this compound solution appears to have precipitated after dilution. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. To address this, ensure the final concentration of the organic solvent in your working solution is as low as possible while maintaining solubility. Gentle warming and vortexing can help redissolve the compound. For in vivo experiments, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound Powder | 1. Inappropriate solvent. 2. Low-quality or wet solvent. 3. Insufficient mixing. | 1. Ensure you are using a recommended solvent like high-purity DMSO. 2. Use fresh, anhydrous DMSO. 3. Use sonication or gentle warming to aid dissolution. |
| Precipitation in Stock Solution During Storage | 1. Storage temperature is too high. 2. Solvent evaporation. 3. Freeze-thaw cycles. | 1. Store stock solutions at -80°C for long-term stability. 2. Ensure vials are properly sealed. 3. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent Experimental Results | 1. Degradation of the compound. 2. Inaccurate concentration of the stock solution. | 1. Prepare fresh working solutions for each experiment from a properly stored stock. 2. Verify the concentration of your stock solution. Ensure complete dissolution before making dilutions. |
Data and Protocols
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 76.7 mg/mL (177.18 mM) | |
| DMSO | 30 mg/mL | |
| DMSO | 100 mM | |
| DMF | 50 mg/mL | |
| Ethanol | 10 mg/mL | |
| 1eq. NaOH | 100 mM (with gentle warming) | |
| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL |
Stock Solution Stability
| Storage Temperature | Duration | Reference |
| -80°C | up to 2 years | |
| -20°C | up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term use or -20°C for short-term use.
Visual Guides
Caption: Workflow for preparing this compound stock solution.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: (S)-Purvalanol B and p42/p44 MAPK Interactions
This technical support center is designed for researchers, scientists, and drug development professionals investigating the potential off-target effects of (S)-Purvalanol B on the p42/p44 MAPK (ERK1/2) signaling pathway. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of inhibitory data.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). It shows high affinity for several CDK complexes, including CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, with IC50 values in the low nanomolar range.[1][2]
Q2: Is there evidence that this compound can affect the p42/p44 MAPK (ERK1/2) pathway?
A2: Yes, there is direct evidence that p42/p44 MAPK are intracellular targets of purvalanol. A study by Knockaert et al. (2002) used affinity chromatography to identify purvalanol-interacting proteins in various mammalian cell lines and found p42/p44 MAPK to be major binding partners in addition to CDK1.[3]
Q3: How does this compound affect the activity of p42/p44 MAPK?
A3: Treatment of cells with purvalanol results in a dose-dependent inhibition of p42/p44 MAPK activity. This inhibition has been observed to block downstream events such as the nuclear accumulation of p42/p44 MAPK, which is dependent on their catalytic activity.[3] The anti-proliferative effects of purvalanol are considered to be mediated by the inhibition of both CDKs and the p42/p44 MAPK pathway.[3]
Q4: How does the potency of this compound towards p42/p44 MAPK compare to its potency towards its primary CDK targets?
Q5: What are the typical concentrations of this compound used in cell-based assays to observe effects on p42/p44 MAPK?
A5: Based on the literature, concentrations in the low micromolar range (e.g., 1-10 µM) are typically required to observe significant inhibition of p42/p44 MAPK activity and downstream cellular effects like cell cycle arrest. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Data Presentation: On-Target vs. Off-Target Potency
The following table summarizes the inhibitory concentrations of this compound against its primary CDK targets and its off-target p42/p44 MAPK.
| Target | Assay Type | Inhibitory Concentration (IC50 / GI50) | Reference |
| On-Targets | |||
| cdc2/cyclin B (CDK1) | In vitro kinase assay | 6 nM | |
| cdk2/cyclin A (CDK2) | In vitro kinase assay | 6 nM | |
| cdk2/cyclin E (CDK2) | In vitro kinase assay | 9 nM | |
| cdk5/p35 (CDK5) | In vitro kinase assay | 6 nM | |
| Potential Off-Target | |||
| p42/p44 MAPK (in cells) | Cell Growth Inhibition | ~2.5 µM (GI50) |
Note: The GI50 value reflects the concentration required to inhibit cell proliferation by 50% and is a result of the combined effects on all cellular targets, including CDKs and p42/p44 MAPK.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: (S)-Purvalanol B Cytotoxicity Assessment in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for assessing the cytotoxicity of (S)-Purvalanol B in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] Its primary mechanism of action is the competitive inhibition of the ATP-binding site on CDKs, which are key regulators of the cell cycle.[4] By inhibiting CDKs, this compound can lead to cell cycle arrest and, in some cases, apoptosis.
Q2: Is there evidence of this compound having a cytotoxic effect on non-cancerous cells?
Direct studies on the this compound isomer in a wide range of non-cancerous human cell lines are limited. However, studies on the closely related compound, Purvalanol A, provide some insights. For instance, Purvalanol A was found to induce apoptosis in human neutrophils but not in peripheral blood mononuclear cells (PBMCs), suggesting some level of cell-type-specific response. In quiescent, non-transformed mouse fibroblasts, a 24-hour treatment with Purvalanol A did not prevent them from re-entering the cell cycle after the compound was removed, indicating a potentially reversible cytostatic effect in non-proliferating normal cells. Another study on the non-cancerous Chinese hamster lung fibroblast cell line, CCL39, reported a GI50 (concentration for 50% growth inhibition) of 2.5 µM for purvalanol.
Q3: My cytotoxicity assay (e.g., MTT) shows high variability when testing this compound. What are the common causes?
High variability in cytotoxicity assays can arise from several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells is a frequent cause of variability. Ensure a single-cell suspension and thorough mixing before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the media and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the solution. Visually inspect the wells for any precipitate. If observed, you may need to adjust your solvent or the highest concentration tested.
-
Inconsistent Incubation Times: Ensure that the timing of compound addition and assay reagent addition is consistent across all plates.
Q4: I am not observing a significant cytotoxic effect of this compound on my non-cancerous cell line. What could be the reason?
Several factors could contribute to a lack of apparent cytotoxicity:
-
Cell Cycle Status: The primary targets of this compound are CDKs, which regulate cell cycle progression. Non-proliferating or quiescent cells may be less sensitive to its effects.
-
Assay Type: As this compound is a CDK inhibitor, it may induce cell cycle arrest without immediately causing cell death. Assays that measure metabolic activity, like the MTT assay, might not accurately reflect the anti-proliferative effects, as arrested cells can sometimes remain metabolically active. Consider using assays that directly measure cell number or DNA content.
-
Drug Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to induce a significant effect. A dose-response and time-course experiment is recommended to optimize these parameters.
-
Cell Line Specificity: As seen with Purvalanol A in neutrophils versus PBMCs, the cytotoxic response can be highly cell-type-specific, potentially due to differences in the expression of anti-apoptotic proteins.
Troubleshooting Guides
Troubleshooting Common Issues with the MTT Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance | - Contamination of reagents or media.- Incomplete removal of media before adding MTT solution.- Light exposure degrading the MTT reagent. | - Use fresh, sterile reagents and media.- Carefully aspirate all media before adding the MTT solution.- Store MTT reagent protected from light. |
| Low signal or poor sensitivity | - Low cell number.- Reduced metabolic activity in the cells.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.- Consider that the compound may be cytostatic rather than cytotoxic.- Ensure complete dissolution of formazan crystals by vigorous mixing or using a stronger solubilization buffer. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent incubation times.- Different batches of reagents or serum. | - Use cells within a consistent and low passage number range.- Standardize all incubation times precisely.- Qualify new batches of reagents and serum before use. |
| Compound interference | - The compound absorbs light at the same wavelength as formazan.- The compound has reducing or oxidizing properties. | - Run a control with the compound in cell-free media to check for direct absorbance.- If interference is detected, consider using an alternative cytotoxicity assay. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of purvalanols on non-cancerous cells. It is important to note the specific compound and cell types used in these studies.
| Compound | Cell Line/Type | Assay | Endpoint | Result |
| Purvalanol A | Human Peripheral Blood Mononuclear Cells (PBMCs) | Flow Cytometry (Annexin V/PI) | Apoptosis | No significant increase in apoptosis after 18h with 30 µM. |
| Purvalanol A | Human Neutrophils | Flow Cytometry (Annexin V/PI) | Apoptosis | Significant increase in apoptosis after 18h with 30 µM. |
| Purvalanol | Chinese Hamster Lung Fibroblasts (CCL39) | Not specified | Growth Inhibition | GI50 = 2.5 µM. |
| Purvalanol A | Quiescent (non-transformed) Mouse Fibroblasts | Cell Cycle Analysis | Resumption of Cell Cycle | Did not prevent resumption of cell cycle after 24h treatment. |
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Simplified signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-Purvalanol B Treatment for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing (S)-Purvalanol B treatment duration to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
This compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), with high affinity for Cdc2-cyclin B, CDK2-cyclin A, CDK2-cyclin E, and CDK5-p35[1]. By inhibiting these kinases, this compound disrupts cell cycle progression, leading to cell cycle arrest, primarily at the G1 and G2/M phases[2]. This prolonged cell cycle arrest can subsequently trigger the intrinsic apoptotic pathway. Key events in this pathway include the activation of p53, modulation of Bcl-2 family proteins, mitochondrial membrane depolarization, and activation of caspases, ultimately leading to programmed cell death[3][4].
Q2: What is a typical starting concentration and treatment duration for inducing apoptosis with this compound?
Based on published studies, a common starting concentration for this compound is in the range of 10-15 µM. The treatment duration to observe significant apoptosis can vary widely depending on the cell line and experimental conditions, typically ranging from 12 to 72 hours. For example, in HCT 116 colon cancer cells, a 15 µM concentration induced a 2.5-fold increase in apoptosis at 12 hours, which increased to a 5.5-fold induction by 48 hours[5]. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How can I confirm that the observed cell death is due to apoptosis and not necrosis?
Several methods can be employed to distinguish between apoptosis and necrosis. A common approach is to use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI only enters cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis. Other methods include TUNEL assays to detect DNA fragmentation and western blotting for the cleavage of caspase-3 and PARP.
Q4: Can this compound induce autophagy?
Yes, in some cell lines, treatment with CDK inhibitors like Purvalanol has been shown to induce autophagy in a time-dependent manner, often in relation to endoplasmic reticulum (ER) stress. The interplay between autophagy and apoptosis can be complex, with autophagy sometimes acting as a pro-survival mechanism and at other times contributing to cell death. If you suspect autophagy is occurring, you can monitor the formation of autophagosomes using techniques like LC3-II turnover assays by western blot or fluorescence microscopy.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant apoptosis observed after treatment. | Suboptimal concentration: The concentration of this compound may be too low for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 30 µM) to determine the IC50 value for cell viability. |
| Insufficient treatment duration: Apoptosis induction can be time-dependent. | Conduct a time-course experiment, treating cells for various durations (e.g., 12, 24, 48, 72 hours) and assessing apoptosis at each time point. | |
| Cell line resistance: Some cell lines may be inherently resistant to CDK inhibitors due to mutations in cell cycle or apoptotic pathways. | Consider using a combination therapy approach. For example, combining this compound with other agents that target different pathways can enhance its apoptotic effect. | |
| High levels of cell death, but it appears to be necrotic. | Excessively high concentration: High concentrations of a compound can lead to off-target effects and induce necrosis instead of apoptosis. | Reduce the concentration of this compound to a level that induces apoptosis without causing widespread necrosis. Refer to your dose-response curve. |
| Observing cell cycle arrest but minimal apoptosis. | Cell line-specific response: The primary response of your cell line to CDK inhibition might be cell cycle arrest rather than apoptosis, especially at lower concentrations or shorter treatment times. | Increase the treatment duration to see if prolonged arrest leads to apoptosis. Also, confirm cell cycle arrest using flow cytometry with PI staining. Consider that for some cell lines, senescence might be the ultimate outcome rather than apoptosis. |
| Insufficient activation of downstream apoptotic signaling: The signaling cascade leading to apoptosis may not be efficiently activated. | Examine the expression and activation of key apoptotic proteins like p53, Bax, Bcl-2, and caspases via western blotting to identify potential blocks in the pathway. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Factors such as cell passage number, confluency, and serum concentration can influence cellular responses. | Standardize your cell culture and experimental protocols. Ensure cells are healthy and in the exponential growth phase before treatment. Include positive and negative controls in every experiment. |
| Compound stability: this compound may degrade over time, especially if not stored properly. | Ensure the compound is stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions regularly. |
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effects of Purvalanol treatment on different cell lines.
| Cell Line | Compound | Concentration | Treatment Duration | Effect | Reference |
| HCT 116 (Colon Cancer) | Purvalanol | 15 µM | 12, 24, 48 h | 2.5, 3.5, and 5.5-fold increase in apoptosis, respectively. | |
| LNCaP (Prostate Cancer) | VMY-1-103 (Purvalanol B analog) | 10 µM | 45 min | Significant decrease in mitochondrial membrane polarity. | |
| HTLV-1 infected T-cells | Purvalanol A | 0.01 - 10 µM | 48 h | Higher levels of growth inhibition and apoptosis compared to uninfected cells. | |
| Human Neutrophils | Purvalanol A | Not specified | >1 h | Decreased Mcl-1 protein half-life from ~2h to just over 1h. | |
| HeLa (Cervical Cancer) | Purvalanol | Not specified | Time-dependent | Induced ER stress-mediated autophagy or apoptosis. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-30 µM) for the desired durations (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as determined from viability assays.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, p53).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VMY-1-103, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting (S)-Purvalanol B Precipitation in Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with (S)-Purvalanol B in cell culture media. The following information is designed to help you troubleshoot and resolve these common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media can be due to several factors:
-
Low Aqueous Solubility: Many kinase inhibitors are inherently hydrophobic and have limited solubility in aqueous environments.
-
High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in your specific cell culture medium.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to "crash out" of solution. This occurs because the local concentration of the compound transiently exceeds its solubility as the DMSO disperses.
-
Media Composition: Components within the cell culture medium, such as salts, proteins (especially in serum-containing media), and pH, can interact with the compound and reduce its solubility.[1][2]
-
Temperature Fluctuations: Changes in temperature, for instance, from room temperature to 37°C in an incubator, can affect the solubility of some compounds.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic small molecules like this compound.[3] It is a powerful solvent capable of dissolving a wide range of organic compounds. However, it is critical to use anhydrous (dry) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[4]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers recommending 0.1% or lower. The tolerance to DMSO can be cell-line specific, so it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess any effects on cell viability and function.
Q4: Can the type of cell culture medium or the presence of serum affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can significantly influence compound solubility. Different media formulations have varying concentrations of amino acids, salts, and other components that can interact with this compound. The presence of serum, such as Fetal Bovine Serum (FBS), can either increase or decrease solubility due to protein binding. It is crucial to test the solubility in the specific medium and serum concentration you plan to use.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this step-by-step guide to identify and resolve the issue.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 87 | 200.97 | Selleck Chemicals |
| DMSO | 76.7 | 177.18 | MedchemExpress |
| DMSO | ≥21.65 | ≥50 | RayBiotech |
| DMSO | 30 | ~69.3 | Cayman Chemical |
| DMSO | 43.29 | 100 | Tocris Bioscience |
| Ethanol | 10 | ~23.1 | Cayman Chemical |
| DMF | 50 | ~115.5 | Cayman Chemical |
| DMF:PBS (pH 7.2) (1:5) | 0.2 | ~0.46 | Cayman Chemical |
| 1eq. NaOH | 43.29 | 100 (with gentle warming) | Tocris Bioscience |
Note: The molecular weight of this compound is 432.9 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into cell culture media.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock, this would be 4.329 mg per 1 mL of DMSO.
-
Weigh the this compound powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved. If precipitation is observed, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable for at least one month at -20°C and up to a year at -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 50 µM.
-
To minimize "solvent shock," perform a serial or stepwise dilution. First, make an intermediate dilution of the DMSO stock in a small volume of media, mix gently, and then add this to the final volume of media.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration for your experimental conditions.
Signaling Pathway
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK5. These kinases are crucial regulators of the cell cycle. By inhibiting their activity, this compound can induce cell cycle arrest, typically at the G1/S and G2/M transitions.
Caption: Inhibition of cell cycle progression by this compound through targeting CDK complexes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Purvalanol B delivery methods for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo application of (S)-Purvalanol B. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and pathway diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1] It primarily targets key regulators of the cell cycle, including CDK1 (cdc2-cyclin B), CDK2-cyclin A, CDK2-cyclin E, and CDK5-p35, with inhibitory concentrations (IC50) in the low nanomolar range.[1][2] By inhibiting these kinases, it blocks cell cycle progression and can induce apoptosis (programmed cell death) and autophagy in cancer cells.[3]
Q2: How should I dissolve this compound for experimental use?
A2: this compound is highly soluble in DMSO, with concentrations of up to 87 mg/mL being reported. For cell culture experiments, creating a concentrated stock in DMSO is standard practice. For in vivo studies, this DMSO stock must be further diluted into a biocompatible vehicle.
Q3: What is a suitable vehicle for in vivo delivery of this compound?
A3: Due to its poor aqueous solubility, this compound requires a co-solvent system for in vivo administration. A commonly recommended formulation involves a mixture of DMSO, PEG300, Tween 80, and a final dilution in saline or water. Another simpler option is a suspension in corn oil. The final concentration of DMSO should be minimized to avoid toxicity, especially in sensitive or weakened animal models.
Q4: Is there a difference in solubility between Purvalanol A and Purvalanol B?
A4: Yes, Purvalanol A is reported to have better solubility than Purvalanol B, which may be a consideration during formulation development. However, Purvalanol B is a more effective inhibitor against CDKs 2 and 5.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Formulation | - Poor solubility in the final aqueous vehicle.- DMSO concentration is too low in the final mix.- Temperature of the solution has dropped. | - Ensure the compound is fully dissolved in DMSO before adding other components.- Prepare the formulation fresh before each use.- Gentle warming may help, but check for compound stability at higher temperatures.- Increase the ratio of co-solvents like PEG300 or Tween 80. |
| Low Efficacy in Animal Model | - Insufficient bioavailability.- Rapid metabolism or clearance of the compound.- Inappropriate dosage or administration route.- The tumor model is resistant to CDK inhibition. | - Optimize the delivery vehicle to improve solubility and absorption.- Consider alternative administration routes (e.g., intraperitoneal vs. oral gavage).- Perform a dose-response study to find the optimal therapeutic dose.- Confirm the target engagement of CDKs in the tumor tissue via pharmacodynamic studies (e.g., Western blot for downstream markers).- A study on LNCaP cells showed Purvalanol B was less effective than a synthesized analog, suggesting efficacy can be cell-line dependent. |
| Observed Toxicity or Animal Distress | - Toxicity from the delivery vehicle (especially DMSO).- On-target toxicity from inhibiting essential cell cycle processes.- Off-target effects of the compound. | - Reduce the percentage of DMSO in the final formulation to less than 5%, or even lower if possible (e.g., <2% for weak animals).- Conduct a tolerability study to determine the maximum tolerated dose (MTD).- Monitor animal weight, behavior, and overall health closely during the study.- Reduce the dosing frequency or concentration. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound
| Target Kinase Complex | IC50 (nM) |
|---|---|
| cdc2-cyclin B (CDK1) | 6 |
| CDK2-cyclin A | 6 |
| CDK2-cyclin E | 9 |
| CDK5-p35 | 6 |
Data sourced from MedChemExpress and Selleck Chemicals.
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
|---|---|---|
| DMSO | ~87 mg/mL (200 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| 1 eq. NaOH | ~43 mg/mL (100 mM) | Requires gentle warming to dissolve. |
Data sourced from Selleck Chemicals and Tocris Bioscience.
Table 3: Example In Vivo Formulation Recipes
| Component | Formulation 1 (Co-solvent) | Formulation 2 (Oil-based) |
|---|---|---|
| This compound Stock | Dissolved in DMSO (e.g., 87 mg/mL) | Dissolved in DMSO (e.g., 8 mg/mL) |
| Vehicle Composition | ||
| DMSO | 5% | 5% |
| PEG300 | 40% | - |
| Tween 80 | 5% | - |
| Saline or ddH₂O | 50% | - |
| Corn Oil | - | 95% |
These are starting point formulations and may require optimization for your specific animal model and dose. Formulations are based on vendor recommendations.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Co-Solvent Method)
This protocol provides a general method for preparing a 1 mg/mL solution of this compound. Adjustments to volumes and concentrations should be made based on the desired final dose.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile saline or ddH₂O
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved by vortexing.
-
Vehicle Preparation (for a final volume of 1 mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of your 20 mg/mL this compound stock solution in DMSO to the PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween 80 to the mixture. Vortex again until clear.
-
Add 500 µL of sterile saline or ddH₂O to bring the final volume to 1 mL.
-
-
Final Mix: Vortex the final solution thoroughly. The solution should be clear. This formulation should be prepared fresh before each use and administered immediately for optimal results. The final concentration of this compound is 1 mg/mL.
Protocol 2: General In Vivo Efficacy Study Workflow
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model. Note: Specifics such as cell line, mouse strain, dosage, and schedule must be empirically determined.
Workflow:
-
Cell Culture: Culture the desired cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1-5 million cells in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, this compound treatment group).
-
Drug Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the drug via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule (e.g., 10 mg/kg, daily for 14 days).
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Endpoint: Continue monitoring tumor volume and body weight. The study endpoint may be reached when tumors in the control group reach a predetermined maximum size, or if significant toxicity is observed.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
Visualizations: Signaling Pathways and Workflows
References
Technical Support Center: Minimizing (S)-Purvalanol B Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to minimize the degradation of (S)-Purvalanol B during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its long-term stability?
A1: Proper storage is critical for maintaining the stability of this compound. For the solid powder form, long-term storage at -20°C is recommended, which can ensure stability for at least four years.[1] Once dissolved in a solvent such as DMSO, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These stock solutions should be stored at -80°C, where they can remain stable for up to two years.[2][3] For shorter periods, storage at -20°C for up to one year is also acceptable.[2][3]
Q2: I've noticed precipitation after adding my this compound stock solution to my cell culture medium. What could be the cause and how can I prevent this?
A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with many small molecule inhibitors and can be attributed to several factors:
-
Poor Aqueous Solubility: this compound, like many kinase inhibitors, has limited solubility in aqueous environments.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into a large volume of aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in your specific cell culture medium.
To prevent precipitation, consider the following strategies:
-
Stepwise Dilution: Instead of a direct large dilution, first dilute the DMSO stock in a smaller volume of pre-warmed (37°C) medium, mix gently, and then add this intermediate dilution to the final volume.
-
Lower DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize both solvent effects and potential cytotoxicity.
-
Solubility Enhancers: For particularly challenging experiments, the use of biocompatible surfactants may be considered, but their potential effects on the experimental system should be thoroughly validated.
Q3: Can components of my cell culture medium affect the stability of this compound?
A3: While specific studies on the interaction of this compound with all media components are not available, it is known that components in cell culture media, such as proteins and salts, can interact with small molecules and potentially reduce their stability or availability. It is always recommended to prepare fresh working solutions of this compound in your specific cell culture medium immediately before each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
If you are observing variable or reduced potency of this compound in your experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | - Ensure stock solutions were prepared with anhydrous DMSO, as moisture can reduce solubility and promote degradation. - Avoid repeated freeze-thaw cycles by using single-use aliquots. - If the stock solution is old, prepare a fresh stock from solid this compound. |
| Degradation in Working Solution | - Prepare working solutions in cell culture medium immediately before use. - For long-term experiments (>24 hours), consider replenishing the medium with freshly prepared this compound. |
| Adsorption to Plasticware | - Use low-protein-binding microcentrifuge tubes and pipette tips for preparing and storing solutions. |
| Incorrect Concentration | - Verify the calculations for your stock and working solution concentrations. - Ensure your pipettes are properly calibrated, especially for small volumes. |
Issue 2: Suspected Degradation During an Experiment
If you suspect that this compound is degrading under your specific experimental conditions, a stability study can be performed.
Experimental Protocol: Assessing this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a solution of interest (e.g., cell culture medium).
1. Materials:
- This compound
- Solution of interest (e.g., cell culture medium)
- HPLC system with a UV detector
- C18 HPLC column
- Acetonitrile (ACN)
- Water (HPLC grade)
- Formic acid or Trifluoroacetic acid (TFA)
2. Procedure:
- Sample Preparation:
- Prepare a solution of this compound in the solution of interest at the desired experimental concentration.
- Immediately take a "time zero" sample and store it at -80°C until analysis.
- Incubate the remaining solution under the experimental conditions you wish to test (e.g., 37°C in a cell culture incubator).
- Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours) and store them at -80°C.
- HPLC Analysis:
- Thaw all samples just before analysis.
- Set up an appropriate HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of water and acetonitrile with a small amount of an acid like formic acid or TFA to improve peak shape.
- Set the UV detector to the maximum absorbance wavelength of this compound.
- Inject equal volumes of each time-point sample.
- Data Analysis:
- Integrate the peak area of the intact this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
- A significant decrease in the peak area of the parent compound over time, potentially accompanied by the appearance of new peaks (degradation products), indicates instability under the tested conditions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid Powder | N/A | -20°C | ≥ 4 years |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 2 years |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 year |
Visualizations
To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: (S)-Purvalanol B Quality Control and Purity Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Purvalanol B. The information is designed to address specific issues that may arise during experimental procedures related to its quality control and purity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to three years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is soluble in DMSO at concentrations up to 87 mg/mL.[1] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce solubility.[1] For cell-based assays, further dilution into aqueous media is necessary.
Q3: How can I ensure the enantiomeric purity of my this compound sample?
A3: Enantiomeric purity should be assessed using a chiral High-Performance Liquid Chromatography (HPLC) method. This involves using a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. The direct approach, where the sample is analyzed directly on a chiral column, is the most common method for enantiomer analysis.
Q4: What are the primary analytical techniques for assessing the chemical purity of this compound?
A4: The primary technique for assessing chemical purity is reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight and identify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also provide information about purity.
Q5: What should I do if I observe batch-to-batch variability in my experimental results?
A5: Batch-to-batch variability can be due to differences in the purity or stability of this compound. It is crucial to perform a comprehensive quality control analysis on each new batch. This should include purity determination by HPLC, identity confirmation by LC-MS, and, if possible, structural confirmation by NMR. Always use a well-characterized reference standard for comparison.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound. A hypothetical, yet representative, HPLC method is provided below as a reference for the troubleshooting scenarios.
Representative HPLC Method for Purity Analysis
| Parameter | Suggested Conditions |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 284 nm and 329 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in DMSO to a concentration of 1 mg/mL |
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?
-
Answer:
-
Possible Causes:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Secondary Interactions: The basic nitrogen atoms in the purine ring of this compound can interact with residual acidic silanols on the silica-based C18 column, causing peak tailing.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak fronting.
-
Column Degradation: Voids or channels in the column packing can lead to distorted peaks.
-
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample and re-inject.
-
Modify Mobile Phase: The addition of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the silanol interactions. However, be aware that TEA can affect column lifetime and is not suitable for LC-MS. Using a highly end-capped column can also minimize these interactions.
-
Match Sample Solvent to Mobile Phase: If possible, dissolve the sample in the initial mobile phase composition.
-
Column Maintenance: If the problem persists, try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.
-
-
Problem 2: Inconsistent Retention Times
-
Question: The retention time of my this compound peak is shifting between injections. What is causing this variability?
-
Answer:
-
Possible Causes:
-
Pump Issues: Fluctuations in the pump flow rate or improper mobile phase mixing can lead to retention time shifts.
-
Column Temperature Fluctuations: Inconsistent column temperature can affect retention times, especially for ionizable compounds.
-
Mobile Phase Instability: Evaporation of the more volatile solvent component (e.g., acetonitrile) from the mobile phase reservoir can alter its composition over time.
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause inconsistent retention.
-
-
Solutions:
-
Check HPLC System: Ensure the pump is properly primed and there are no leaks. If using online mixing, ensure the mixer is functioning correctly.
-
Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.
-
Cover Mobile Phase Reservoirs: Keep mobile phase bottles covered to minimize evaporation.
-
Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection.
-
-
Problem 3: Appearance of Extraneous Peaks
-
Question: I am seeing unexpected peaks in my chromatogram. Are these impurities, degradation products, or something else?
-
Answer:
-
Possible Causes:
-
Impurities: These could be related substances from the synthesis of this compound.
-
Degradation Products: this compound may degrade under certain conditions (e.g., exposure to light, high temperatures, or harsh pH). Forced degradation studies can help identify potential degradation products.
-
Contamination: Contamination can be introduced from the sample solvent, glassware, or the HPLC system itself.
-
Carryover: Residual sample from a previous injection may elute in the current run.
-
-
Solutions:
-
Confirm with Blank Injection: Inject a blank (sample solvent) to check for contamination from the solvent or system.
-
Perform Forced Degradation: Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and see if any of the extraneous peaks match.
-
Use LC-MS: Analyze the sample by LC-MS to determine the molecular weights of the unknown peaks. This can help in identifying them as related substances or degradation products.
-
Optimize Wash Method: If carryover is suspected, increase the strength of the needle wash solvent and/or the wash volume.
-
-
LC-MS Analysis Troubleshooting
Problem: No or Low Signal for this compound
-
Question: I am not observing the expected molecular ion for this compound in my LC-MS analysis. What could be the issue?
-
Answer:
-
Possible Causes:
-
Ionization Suppression: Components in the mobile phase or co-eluting impurities can suppress the ionization of this compound. Trifluoroacetic acid (TFA) is a known ion-suppressing agent.
-
Incorrect Mass Spectrometer Settings: The mass range, ionization mode (positive or negative), or other source parameters may not be optimized for this compound.
-
Compound Instability: The compound may be degrading in the ion source.
-
-
Solutions:
-
Modify Mobile Phase: Replace TFA with a more MS-friendly acid like formic acid or acetic acid.
-
Optimize MS Parameters: this compound has several basic nitrogen atoms and is likely to ionize well in positive ion mode, showing an [M+H]⁺ ion at m/z 433.17. Optimize source parameters such as capillary voltage, gas flow, and temperature.
-
Direct Infusion: Infuse a solution of this compound directly into the mass spectrometer to optimize the settings without the LC component.
-
-
NMR Analysis Troubleshooting
Problem: Complex or Uninterpretable ¹H NMR Spectrum
-
Question: The ¹H NMR spectrum of my this compound sample is very complex and difficult to interpret. How can I confirm the structure and purity?
-
Answer:
-
Possible Causes:
-
Presence of Impurities: Multiple sets of signals may indicate the presence of impurities.
-
Rotational Isomers (Rotamers): Restricted rotation around amide bonds can lead to the presence of multiple conformers in solution, each giving its own set of NMR signals.
-
Poor Shimming: An inhomogeneous magnetic field will result in broad peaks.
-
Solvent Signal: A large residual solvent peak can obscure signals of interest.
-
-
Solutions:
-
2D NMR Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to help in assigning the proton and carbon signals and to identify spin systems belonging to this compound and any impurities.
-
Variable Temperature NMR: Acquiring spectra at different temperatures can help to distinguish between impurities and rotamers. If the multiple sets of signals coalesce at higher temperatures, they are likely due to rotamers.
-
Optimize Shimming: Carefully shim the NMR spectrometer to obtain sharp, well-resolved peaks.
-
Use Deuterated Solvents: Ensure you are using a high-purity deuterated solvent (e.g., DMSO-d₆) and use solvent suppression techniques if necessary.
-
-
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol outlines a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Prepare 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in DMSO.
-
Prepare the sample to be tested at a concentration of 1.0 mg/mL in DMSO.
-
-
HPLC System Setup and Run:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% B) for at least 15 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detector to monitor at 284 nm and 329 nm.
-
Inject 10 µL of the standard and sample solutions.
-
Run the gradient program as specified in the "Representative HPLC Method" table.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by LC-MS
This protocol provides a general procedure for confirming the identity of this compound using LC-MS.
-
LC-MS System and Conditions:
-
Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Use a mobile phase system that is MS-compatible (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
-
Use a similar gradient to the HPLC purity method.
-
-
Mass Spectrometer Setup:
-
Set the mass spectrometer to operate in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of this compound (e.g., m/z 100-600).
-
The expected [M+H]⁺ ion for C₂₀H₂₅ClN₆O₃ is approximately m/z 433.17.
-
-
Analysis:
-
Inject the sample solution.
-
Extract the ion chromatogram for the expected m/z of this compound to confirm its presence at the expected retention time.
-
Examine the mass spectrum of the main peak to confirm the molecular weight.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to CDK Inhibition: (S)-Purvalanol B versus (R)-roscovitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent cyclin-dependent kinase (CDK) inhibitors: (S)-Purvalanol B and (R)-roscovitine (also known as Seliciclib or CYC202). Both are purine analogs that function as ATP-competitive inhibitors of CDKs, crucial regulators of the cell cycle and transcription.[1][2] Understanding the nuances in their inhibitory profiles and mechanisms of action is critical for selecting the appropriate tool for research and for the development of targeted therapeutics.
Mechanism of Action
Both this compound and (R)-roscovitine exert their inhibitory effects by competing with ATP for binding to the catalytic pocket of CDKs.[1][2] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the progression of the cell cycle and inducing apoptosis in cancer cells.
Data Presentation: Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and (R)-roscovitine against a panel of cyclin-dependent kinases. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound against CDKs
| CDK Complex | IC50 (nM) |
| CDK1/Cyclin B | 6[3] |
| CDK2/Cyclin A | 6 |
| CDK2/Cyclin E | 9 |
| CDK5/p35 | 6 |
This compound demonstrates high potency in the low nanomolar range against CDK1, CDK2, and CDK5.
Table 2: IC50 Values of (R)-roscovitine against CDKs
| CDK Complex | IC50 (µM) |
| CDK1/Cyclin B | 0.65 |
| CDK2/Cyclin A | 0.7 |
| CDK2/Cyclin E | 0.7 |
| CDK5/p35 | 0.2 |
| CDK7/Cyclin H | 0.49 |
| CDK9/Cyclin T | ~0.23-0.79 |
(R)-roscovitine exhibits potent inhibition in the sub-micromolar range, with notable activity against CDKs 1, 2, 5, 7, and 9.
Experimental Protocols
In Vitro CDK Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol outlines a common non-radioactive method for determining the IC50 values of kinase inhibitors.
Materials:
-
Purified recombinant CDK/cyclin enzyme
-
Kinase substrate (e.g., a specific peptide or protein like Histone H1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound and (R)-roscovitine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. A typical starting concentration range would be from 10 µM down to 0.1 nM. Include a DMSO-only control.
-
Kinase Reaction Setup: In a multi-well plate, add the following to each well:
-
Test compound dilution or DMSO control.
-
A solution containing the purified CDK/cyclin enzyme and the kinase substrate in the kinase assay buffer.
-
-
Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase if known, or at a standard concentration (e.g., 10-100 µM).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme kinetics.
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
Mandatory Visualization
Concluding Remarks
This compound and (R)-roscovitine are both potent inhibitors of key CDKs involved in cell cycle progression. This compound generally exhibits higher potency, with IC50 values in the low nanomolar range for CDK1, CDK2, and CDK5. (R)-roscovitine, while slightly less potent for these kinases, has a broader inhibitory profile that includes significant activity against CDK7 and CDK9, which are involved in the regulation of transcription. This broader activity can lead to downstream effects such as the downregulation of anti-apoptotic proteins like Mcl-1, a consequence of CDK9 inhibition. The choice between these two inhibitors will depend on the specific research question, the desired selectivity profile, and the cellular context of the study. For highly potent and selective inhibition of CDKs 1, 2, and 5, this compound may be the preferred compound. For applications requiring the simultaneous inhibition of cell cycle and transcriptional CDKs, (R)-roscovitine presents a valuable tool.
References
(S)-Purvalanol B vs. Olomoucine II: A Comparative Guide to Two Potent Cyclin-Dependent Kinase Inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing preclinical research. This guide provides a detailed, data-driven comparison of two prominent cyclin-dependent kinase (CDK) inhibitors: (S)-Purvalanol B and Olomoucine II. Both are purine derivatives that function as ATP-competitive inhibitors, yet they exhibit distinct efficacy profiles.
Mechanism of Action and Primary Targets
This compound is a highly potent and selective inhibitor of several cyclin-dependent kinases. It demonstrates strong inhibitory activity in the low nanomolar range against key cell cycle regulators including cdc2 (CDK1)/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and the neuron-specific CDK5/p35 complex.[1][2] Its selectivity is a key feature, with significantly lower potency against a range of other protein kinases.[1] By blocking the ATP-binding site of these CDKs, this compound effectively halts cell cycle progression and can induce apoptosis and autophagy.
Olomoucine II, a second-generation purine analogue, also functions as an ATP-competitive inhibitor of CDKs. Its inhibitory activity is most pronounced against CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H. The inhibition of these kinases disrupts cell cycle progression, leading to arrest at the G1/S and G2/M checkpoints, and can trigger p53-dependent apoptosis. Notably, Olomoucine II's potent inhibition of CDK7 and CDK9 suggests an additional mechanism of action through the disruption of transcriptional regulation.
Comparative Efficacy: A Quantitative Analysis
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Olomoucine II against various cyclin-dependent kinases, as compiled from multiple sources.
| Kinase Target | This compound IC50 | Olomoucine II IC50 |
| cdc2 (CDK1)/cyclin B | 6 nM | 7.6 µM |
| CDK2/cyclin A | 6 nM | 0.7 µM (with Roscovitine) |
| CDK2/cyclin E | 9 nM | 0.1 µM |
| CDK4/cyclin D1 | >10,000 nM | 19.8 µM |
| CDK5/p35 | 6 nM | 0.16 µM (with Roscovitine) |
| CDK7/cyclin H | - | 0.45 µM |
| CDK9/cyclin T | - | 0.06 µM |
Note: Direct comparative IC50 values for all kinases in a single study are limited. Data is compiled from various sources and may have been determined under different experimental conditions. Roscovitine data is included for Olomoucine II where direct data was less available in the initial searches.
From the available data, this compound exhibits significantly greater potency against CDK1, CDK2, and CDK5, with IC50 values in the low nanomolar range, compared to Olomoucine II's micromolar to sub-micromolar activity against these targets. Conversely, Olomoucine II is a more potent inhibitor of CDK9/cyclin T. Both compounds are relatively weak inhibitors of CDK4/cyclin D1.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Generalized pathway of CDK inhibition leading to cell cycle arrest.
References
A Comparative Guide to the Apoptotic Effects of (S)-Purvalanol B and Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic effects of two well-known kinase inhibitors: (S)-Purvalanol B and staurosporine. While both compounds are potent inducers of programmed cell death, they exhibit distinct mechanisms of action, signaling pathway engagement, and efficacy across different cell types. This document summarizes key experimental findings, presents available quantitative data, and provides detailed experimental protocols to assist researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | Staurosporine |
| Primary Target | Cyclin-Dependent Kinases (CDKs), primarily CDK1, CDK2, CDK4 | Broad-spectrum Protein Kinase inhibitor |
| Mechanism of Apoptosis | Induction of cell cycle arrest followed by caspase-dependent apoptosis. | Inhibition of a wide range of protein kinases, leading to the activation of both intrinsic and extrinsic apoptotic pathways. Can induce both caspase-dependent and -independent apoptosis. |
| Potency | Generally requires micromolar concentrations to induce apoptosis. | Highly potent, often inducing apoptosis at nanomolar concentrations. |
| Cell Line Specificity | Effects can be highly cell-type dependent. | Induces apoptosis in a very broad range of cell lines. |
Mechanism of Action and Signaling Pathways
This compound is a selective inhibitor of cyclin-dependent kinases (CDKs). By binding to the ATP-binding pocket of CDKs, it prevents the phosphorylation of key substrates required for cell cycle progression. This leads to cell cycle arrest, typically at the G1/S or G2/M transition, which subsequently triggers the intrinsic apoptotic pathway.
Key signaling events induced by this compound include:
-
Downregulation of anti-apoptotic proteins: A notable effect is the decrease in the levels of Mcl-1, a key anti-apoptotic member of the Bcl-2 family.
-
Activation of pro-apoptotic signaling: It can activate the p38-MAPK pathway.
-
Caspase activation: The apoptotic cascade proceeds through the activation of initiator caspases like caspase-9, followed by the activation of executioner caspases such as caspase-3 and caspase-7.
-
PARP cleavage: Activated caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Staurosporine , a natural alkaloid, is a potent but non-selective inhibitor of a wide range of protein kinases. Its broad inhibitory profile leads to the disruption of numerous signaling pathways, making it a very effective and widely used tool to induce apoptosis in virtually all cell types. Staurosporine can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key signaling events induced by staurosporine include:
-
Broad kinase inhibition: Affects protein kinase C (PKC), tyrosine kinases, and many other kinases.
-
Cytochrome c release: Inhibition of various kinases leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.
-
Apoptosome formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and activation of the initiator caspase-9.
-
Death receptor pathway activation: In some cell types, staurosporine can upregulate the expression of death receptors or their ligands, leading to the activation of caspase-8.
-
Caspase cascade: Both caspase-9 and caspase-8 can activate the executioner caspase-3, leading to widespread protein cleavage and the execution of apoptosis.
-
Caspase-independent apoptosis: In some contexts, staurosporine can induce apoptosis through caspase-independent mechanisms.
Quantitative Comparison of Apoptotic Effects
Direct quantitative comparisons of the apoptotic potency of this compound and staurosporine in the same cell line are limited in the published literature. However, available data from studies on different cell lines provide insights into their relative efficacy.
| Cell Line | Compound | Concentration | Apoptotic Effect | Reference |
| Jurkat (T-cell leukemia) | (S)-Purvalanol A | Up to 25 µM (2h) | No significant apoptosis | [1] |
| Jurkat (T-cell leukemia) | Staurosporine | 1 µM (2h) | Induction of apoptosis and microparticle release | [1] |
| LNCaP (prostate cancer) | This compound | 10 µM | No significant increase in sub-G1 population | [2] |
| HCT 116 (colon cancer) | Purvalanol | 15 µM | 2.5- to 5.5-fold increase in apoptosis | [3] |
| Neuroblastoma cell lines | Staurosporine | ~100 nM | EC50 for cell death |
Experimental Protocols
The following are detailed protocols for common assays used to quantify and characterize apoptosis induced by compounds like this compound and staurosporine.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound or staurosporine for the appropriate duration. Include an untreated control.
-
-
Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Induce Apoptosis:
-
Treat cells with this compound or staurosporine as described previously.
-
-
Cell Lysis:
-
Pellet approximately 2-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
-
Assay Reaction:
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.
-
-
Incubation and Measurement:
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm using a microplate reader. The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
-
Western Blotting for Apoptosis-Related Proteins (e.g., PARP, Bcl-2)
This technique is used to detect changes in the expression and cleavage of key proteins involved in apoptosis.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Bcl-2, anti-caspase-3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and untreated cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL detection reagent.
-
Visualize the protein bands using an imaging system. Look for the appearance of cleaved PARP (89 kDa fragment) or changes in the levels of Bcl-2 family proteins.
-
Conclusion
Both this compound and staurosporine are valuable tools for inducing apoptosis in vitro. The choice between these two compounds will depend on the specific research question.
-
Staurosporine is the preferred choice for studies requiring a potent, rapid, and broad-spectrum inducer of apoptosis across a wide range of cell types. Its well-characterized effects make it an excellent positive control for apoptosis assays.
-
This compound is more suited for studies investigating the role of specific CDKs in cell cycle control and apoptosis. Its more targeted mechanism of action allows for the dissection of pathways that link cell cycle dysregulation to programmed cell death.
Researchers should carefully consider the cell type, desired concentration range, and specific signaling pathways of interest when designing experiments with these compounds. The experimental protocols provided in this guide offer a starting point for the quantitative assessment of their apoptotic effects.
References
- 1. The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VMY-1-103, a dansylated analog of purvalanol B, induces caspase-3-dependent apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
(S)-Purvalanol B: A Comparative Guide to its Differential Effects on Cyclin-Dependent Kinase Subtypes
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecule inhibitors and their protein targets is paramount. This guide provides a detailed comparison of (S)-Purvalanol B's inhibitory effects on various Cyclin-Dependent Kinase (CDK) subtypes, benchmarked against other notable CDK inhibitors. The information is presented to facilitate informed decisions in experimental design and drug discovery pipelines.
Potency and Selectivity: A Quantitative Comparison
This compound is a potent inhibitor of several key CDK complexes, demonstrating high affinity in the low nanomolar range. Its inhibitory profile reveals a significant preference for CDK1, CDK2, and CDK5 over other kinases, highlighting its potential as a selective tool for studying the roles of these specific CDKs in cellular processes.[1][2] In contrast, it exhibits negligible activity against CDK4.
To provide a broader context for its performance, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized CDK inhibitors against a panel of CDK subtypes.
| Inhibitor | CDK1/cyclin B (nM) | CDK2/cyclin A (nM) | CDK2/cyclin E (nM) | CDK4/cyclin D1 (nM) | CDK5/p35 (nM) | CDK6/cyclin D (nM) | CDK7/cyclin H (nM) | CDK9/cyclin T (nM) |
| This compound | 6[1][2] | 6[1] | 9 | >10,000 | 6 | - | - | - |
| Purvalanol A | 4 | 70 | 35 | 850 | 75 - 240 | - | 100 | - |
| Roscovitine | 650 | 700 | 700 | >100,000 | 160 - 200 | >100,000 | 800 | 160 - 280 |
| Flavopiridol | ~40 | ~40 | - | ~40 | - | ~40 | 875 | 20 - 100 |
| Palbociclib | - | - | - | 9 - 11 | - | 15 | - | - |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is a compilation from multiple sources for comparative purposes.
Unraveling the Mechanism: CDK Signaling Pathways
CDKs are serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their activity is tightly controlled by the binding of regulatory subunits called cyclins. The differential inhibition of CDK subtypes by molecules like this compound can lead to distinct cellular outcomes. For instance, potent inhibition of CDK1 and CDK2 can induce cell cycle arrest, while targeting CDK5 may have implications in neurodegenerative diseases.
Caption: Simplified CDK-mediated cell cycle progression pathway.
Experimental Protocols: Determining Inhibitor Potency
The IC50 values presented in this guide are typically determined through in vitro kinase activity assays. These assays measure the enzymatic activity of a purified CDK/cyclin complex in the presence of varying concentrations of an inhibitor. Below is a generalized protocol for a fluorescence polarization-based kinase assay, a common method for determining inhibitor potency.
Objective: To determine the IC50 of this compound against a specific CDK/cyclin complex.
Materials:
-
Purified recombinant CDK/cyclin complex
-
Fluorescently labeled peptide substrate
-
ATP
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a solution of the CDK/cyclin complex and the fluorescently labeled peptide substrate in assay buffer.
-
Prepare a solution of ATP in assay buffer.
-
-
Assay Setup:
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the CDK/cyclin and substrate mixture to all wells.
-
Include control wells:
-
"No inhibitor" control (DMSO vehicle only) representing 100% kinase activity.
-
"No enzyme" control to determine background fluorescence.
-
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
-
Measure Fluorescence Polarization:
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Measure the fluorescence polarization of each well using a plate reader. As the substrate is phosphorylated, the fluorescent signal will become depolarized.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for IC50 determination using a kinase assay.
References
A Comparative Guide to the Kinase Inhibitor (S)-Purvalanol B and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor (S)-Purvalanol B with other prominent cyclin-dependent kinase (CDK) inhibitors: Palbociclib, Ribociclib, and Abemaciclib. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their studies.
Introduction to this compound and Comparator Kinase Inhibitors
This compound is a potent, selective, and reversible ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It has been instrumental in cell cycle research and as a potential therapeutic agent. This guide compares its cross-reactivity and kinase inhibition profile with three FDA-approved CDK4/6 inhibitors widely used in cancer therapy: Palbociclib, Ribociclib, and Abemaciclib. Understanding the selectivity of these inhibitors is crucial for interpreting experimental results and predicting potential on- and off-target effects.
Kinase Inhibition Profile: A Comparative Analysis
The inhibitory activity of this compound and the comparator compounds against their primary CDK targets is summarized in the table below. While this compound exhibits high potency against CDK1, CDK2, and CDK5, Palbociclib, Ribociclib, and Abemaciclib are more selective for CDK4 and CDK6.
| Inhibitor | CDK1/cyclin B (IC50, nM) | CDK2/cyclin A (IC50, nM) | CDK2/cyclin E (IC50, nM) | CDK4/cyclin D1 (IC50, nM) | CDK5/p35 (IC50, nM) | CDK6/cyclin D3 (IC50, nM) |
| This compound | 6[1] | 6[1] | 9[1] | >10,000 | 6 | - |
| Palbociclib | - | - | - | 11 | - | 15 |
| Ribociclib | - | - | - | 10 | - | 39 |
| Abemaciclib | - | - | - | 2 | - | 10 |
Cross-Reactivity and Off-Target Effects
A comprehensive understanding of a kinase inhibitor's selectivity requires profiling against a broad panel of kinases, often referred to as a kinome scan.
This compound: Publicly available, comprehensive kinome-wide screening data for this compound is limited. However, studies have shown that it is selective for CDKs, with IC50 values greater than 1000 nM for a range of other protein kinases. Some studies have identified off-target effects on p42/p44 Mitogen-Activated Protein Kinases (MAPKs) and the tyrosine kinase c-Src.
Palbociclib and Ribociclib: Both Palbociclib and Ribociclib are considered highly selective CDK4/6 inhibitors with a narrow off-target profile based on extensive kinome screening.
Abemaciclib: In comparison to Palbociclib and Ribociclib, Abemaciclib is a less selective CDK4/6 inhibitor. It has been shown to inhibit other CDKs, such as CDK2, and other kinases at clinically relevant concentrations. This broader activity may contribute to its distinct efficacy and side-effect profile.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway targeted by these inhibitors and a general workflow for assessing kinase inhibitor cross-reactivity.
Caption: Simplified CDK signaling pathway and points of inhibition.
Caption: General workflow for assessing kinase inhibitor cross-reactivity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and comparison of results.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitor (e.g., this compound)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³³P]ATP
-
ATP
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specific duration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
Quantify the band intensities and plot the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
This compound is a potent inhibitor of CDKs 1, 2, and 5, making it a valuable tool for studying the roles of these kinases in cell cycle regulation. In contrast, Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4 and CDK6. While Palbociclib and Ribociclib exhibit a very narrow kinase selectivity profile, Abemaciclib has a broader range of targets, which may influence its clinical activity. The choice of inhibitor should be guided by the specific research question and the desired selectivity profile. For studies focused on CDK1, 2, or 5, this compound is a suitable choice. For investigations of the CDK4/6 pathway, Palbociclib and Ribociclib offer high selectivity, while Abemaciclib provides a broader inhibition profile. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and other kinase inhibitors.
References
(S)-Purvalanol B in 3D Cell Culture: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (S)-Purvalanol B, a potent pan-cyclin-dependent kinase (CDK) inhibitor, and its potential application in three-dimensional (3D) cell culture models. While direct experimental data on this compound in 3D culture is currently limited in published literature, this document aims to provide a valuable comparison by presenting its established 2D efficacy alongside available 3D data for other relevant CDK inhibitors. This comparison will help researchers to contextualize the potential of this compound in more physiologically relevant cancer models and to inform future studies to validate its efficacy in a 3D environment.
Executive Summary
This compound is a highly potent inhibitor of several key cell cycle-regulating CDKs, demonstrating low nanomolar efficacy in traditional 2D cell-free assays.[1][2] Three-dimensional cell culture models, such as spheroids and organoids, are increasingly recognized for their superior ability to mimic the complex microenvironment of solid tumors, which can significantly impact drug efficacy. While specific data for this compound in these advanced models is not yet available, this guide provides a framework for its potential performance by comparing its known mechanism and 2D potency with that of other pan-CDK and selective CDK inhibitors that have been evaluated in 3D systems.
Data Presentation: Comparative Efficacy of CDK Inhibitors
The following table summarizes the available inhibitory concentration (IC50) data for this compound in 2D assays and for other CDK inhibitors in both 2D and 3D cell culture models. The comparison highlights the general trend of increased IC50 values in 3D models, suggesting that higher concentrations of a drug may be required to achieve the same therapeutic effect in a more tissue-like environment.
| Inhibitor | Type | Target CDKs | 2D IC50 | 3D Spheroid IC50 | Cell Line(s) | Reference(s) |
| This compound | Pan-CDK | CDK1, CDK2, CDK5 | 6-9 nM (cell-free) | Data Not Available | N/A | [1][2] |
| Palbociclib | Selective CDK4/6 | CDK4, CDK6 | ~11 nM | Increased resistance observed | MCF-7, SKBR-3 | [3] |
| Dinaciclib | Pan-CDK | CDK1, CDK2, CDK5, CDK9 | Data Varies | Significantly affected viability | Glioblastoma cell lines | |
| Roscovitine | Pan-CDK | CDK1, CDK2, CDK5, CDK7, CDK9 | ~15 µM (average) | Inhibited growth and invasion | Melanoma (A375) | |
| Abemaciclib | Selective CDK4/6 | CDK4, CDK6 | Data Varies | Significantly affected viability | Glioblastoma cell lines |
Note: The IC50 values can vary significantly depending on the cell line, assay conditions, and duration of treatment. The data presented here is for comparative purposes. The lack of 3D data for this compound is a critical knowledge gap.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental process, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway
Caption: this compound inhibits key CDK complexes, leading to cell cycle arrest.
Experimental Workflow for 3D Spheroid Drug Testing
Caption: A general workflow for testing drug efficacy in 3D cancer spheroids.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key experiments.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation:
-
Culture cancer cells of choice in appropriate 2D culture flasks until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to a single-cell suspension.
-
Count the cells using a hemocytometer or automated cell counter and determine the viability.
-
-
Spheroid Seeding:
-
Prepare a serial dilution of the cell suspension to the desired seeding density (e.g., 1,000 to 10,000 cells per well).
-
Use ultra-low attachment 96-well round-bottom plates.
-
Carefully add the cell suspension to each well.
-
-
Spheroid Formation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-4 days, appearing as tight, spherical cell aggregates.
-
Protocol 2: Drug Efficacy Testing in 3D Spheroids
-
Drug Preparation:
-
Prepare a stock solution of this compound and other CDK inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the drugs in the cell culture medium to achieve the desired final concentrations.
-
-
Drug Treatment:
-
Once spheroids have reached a consistent size and morphology, carefully remove half of the medium from each well.
-
Add the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
-
Incubation:
-
Incubate the treated spheroids for a predetermined period (e.g., 72 hours).
-
-
Viability Assessment (e.g., using a luminescence-based ATP assay):
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Conclusion and Future Directions
This compound is a potent pan-CDK inhibitor with demonstrated efficacy in 2D models. While its performance in more physiologically relevant 3D cell culture models remains to be experimentally validated, its mechanism of action suggests it could be a valuable tool in cancer research. The provided comparative data with other CDK inhibitors in 3D systems underscores the importance of evaluating therapeutic candidates in models that better recapitulate the tumor microenvironment. Future studies should focus on generating robust 3D efficacy data for this compound, including IC50 values in various cancer spheroid models and direct comparisons with both selective and other pan-CDK inhibitors. This will be crucial in determining its true potential as a therapeutic agent and for designing rational combination therapies.
References
Synergistic Effects of CDK Inhibitors with Conventional Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of (S)-Purvalanol B with other anticancer drugs remains limited in publicly accessible literature, extensive research on the closely related compound Purvalanol A and other cyclin-dependent kinase (CDK) inhibitors offers valuable insights into potential combination therapies. This guide provides a comparative overview of the synergistic potential of CDK inhibitors when combined with established anticancer agents like cisplatin, paclitaxel, and doxorubicin, based on available preclinical data. The findings presented here for Purvalanol A and other CDK inhibitors may serve as a foundation for future investigations into this compound.
Comparative Efficacy of CDK Inhibitor Combinations
The synergistic effects of combining CDK inhibitors with traditional chemotherapy have been evaluated in various cancer cell lines. The following tables summarize the quantitative data from these studies, focusing on the reduction in cell viability and the induction of apoptosis.
| Drug Combination | Cancer Type | Cell Line(s) | Key Findings |
| Purvalanol A + Cisplatin | Epithelial Ovarian Cancer | A2780, SKOV3 | Enhanced anti-tumor efficacy of cisplatin; more significant induction of apoptosis compared to single-agent treatment.[1] |
| Purvalanol A + Paclitaxel (Taxol) | Non-Small Cell Lung Cancer | NCI-H1299 | Effectively enhanced paclitaxel-induced apoptosis and inhibited cell proliferation and colony formation.[2] |
| Roscovitine (pan-CDK inhibitor) + Doxorubicin | Triple-Negative Breast Cancer | MDA-MB-468 | Sequential treatment (roscovitine followed by doxorubicin) led to 90% cell inhibition, demonstrating synergistic effects.[3] |
| CDK4/6 inhibitor + Doxorubicin | Breast Cancer | MCF7/V, MCF7/CD1 | Combination therapy resulted in the greatest increase in apoptosis. |
| CDK4/6 inhibitor + Paclitaxel | Lung Adenocarcinoma | Not specified | Synergistic effect in suppressing growth and inducing apoptosis in K-Ras mutant cells.[4] |
Mechanistic Insights into Synergistic Interactions
The synergistic cytotoxicity observed with CDK inhibitor combinations often stems from the targeting of multiple, often complementary, cellular pathways.
Purvalanol A and Cisplatin in Ovarian Cancer
The combination of Purvalanol A and cisplatin in epithelial ovarian cancer cells has been shown to induce apoptosis and autophagy through the generation of reactive oxygen species (ROS). This increase in ROS is believed to subsequently modulate the Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1]
Purvalanol A and Paclitaxel in Non-Small Cell Lung Cancer
In non-small cell lung cancer cells, the synergistic effect of Purvalanol A and paclitaxel is mediated through the modulation of several key proteins. The combination treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and oncoprotein 18 (Op18)/stathmin. Concurrently, it activates the extrinsic cell death pathway through the activation of caspase-3 and caspase-8.
References
- 1. Purvalanol A induces apoptosis and reverses cisplatin resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cdc2/Cdk1 inhibitor, purvalanol A, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Effects of (S)-Purvalanol B: A Comparative Analysis with siRNA-Mediated Target Knockdown
A definitive guide for researchers confirming the cellular impact of the potent cyclin-dependent kinase inhibitor, (S)-Purvalanol B, through comparative analysis with RNA interference.
This guide provides a comprehensive comparison of the on-target effects of the small molecule inhibitor this compound with the highly specific gene-silencing technique of small interfering RNA (siRNA). For researchers in drug development and cell biology, this comparative data is crucial for validating that the observed cellular phenotypes are a direct result of inhibiting the intended target, the cyclin-dependent kinases (CDKs).
This compound is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, and CDK5.[1][2][3] These kinases are critical regulators of cell cycle progression and their dysregulation is a hallmark of cancer. Therefore, inhibitors like this compound are valuable tools for cancer research and potential therapeutics. However, as with any small molecule inhibitor, confirming that its biological effects are due to the intended target inhibition and not off-target interactions is paramount.
RNA interference, specifically the use of siRNA, offers a powerful method for target validation. By degrading the messenger RNA (mRNA) of a specific gene, siRNA can effectively silence its expression, allowing for a comparison of the resulting phenotype with that of a small molecule inhibitor.[4][5]
Comparative Analysis of Phenotypic Effects
Table 1: Comparison of Effects on Cell Viability
| Treatment | Target(s) | Cell Line | Assay | Endpoint | Observed Effect | Reference |
| This compound | CDK1, CDK2, CDK5 | CCL39 (Chinese hamster lung fibroblast) | Growth Inhibition | GI50 | 2.5 µM | |
| Purvalanol A | CDK1, CDK2 | NCI-H1299 (Non-small cell lung cancer) | Proliferation Assay | Inhibition | Effective inhibition of proliferation | |
| CDK1 siRNA | CDK1 | Various Neuroblastoma Cell Lines | MTT Assay | Reduction in Viability | Significant decrease in cell viability after 48h | |
| CDK2 siRNA | CDK2 | Various Cancer Cell Lines | Proliferation Assay | Inhibition | Inhibition of cell proliferation |
Table 2: Comparison of Effects on Cell Cycle Progression
| Treatment | Target(s) | Cell Line | Assay | Observed Effect | Reference |
| Purvalanol A | CDK1, CDK2 | Synchronized cells | Flow Cytometry | Reversible arrest in G1 and G2 phases | |
| This compound | CDK1, CDK2, CDK5 | CCL39 | Flow Cytometry | G2/M block | |
| CDK1 & CDK2 siRNA (co-transfection) | CDK1, CDK2 | HeLa | Flow Cytometry | Arrest in S and G2/M phases | |
| CDK2 siRNA | CDK2 | Human cancer cells | Flow Cytometry | Arrest at G0/G1 phases |
Visualizing the Mechanisms
To better understand the processes discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow for target validation, and a comparison of the two methodologies.
Caption: Simplified signaling pathway of CDK1 and CDK2 in cell cycle regulation and the points of intervention for this compound and specific siRNAs.
Caption: A typical experimental workflow for validating the on-target effects of a small molecule inhibitor using siRNA.
Caption: A logical diagram comparing the key characteristics of this compound and siRNA as tools for target validation.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for the essential experiments cited in this guide.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound or siRNA-mediated knockdown on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
For this compound: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
For siRNA: After 24 hours of cell seeding, transfect cells with CDK1, CDK2, or a non-targeting control siRNA according to the transfection reagent manufacturer's protocol.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the control (vehicle-treated or non-targeting siRNA-treated cells).
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Protocol 2: siRNA Transfection
This is a general protocol for siRNA transfection using a lipid-based reagent. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute 20-100 pmol of siRNA (e.g., CDK1, CDK2, or non-targeting control) into 100 µL of serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex mixture dropwise to each well containing cells in 1.8 mL of complete growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours before proceeding with downstream assays (e.g., Western blot, cell viability, or cell cycle analysis).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
After treatment with this compound or transfection with siRNA, harvest the cells by trypsinization.
-
Wash the cells once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Perspectives
The comparative analysis of this compound and siRNA-mediated knockdown of its primary targets, CDK1 and CDK2, strongly supports the on-target activity of this small molecule inhibitor. The observed phenotypes, including decreased cell viability and cell cycle arrest, are consistent between both methodologies, providing a high degree of confidence in the mechanism of action of this compound.
While this guide provides a robust framework for target validation, it is important to acknowledge the inherent differences between small molecule inhibition and genetic knockdown. Small molecules inhibit protein function, often rapidly and reversibly, whereas siRNA leads to the degradation of the protein, a process that is slower and dependent on protein turnover rates. Furthermore, both approaches have the potential for off-target effects, albeit through different mechanisms. For this compound, off-target effects may involve other kinases, while for siRNA, they can arise from partial sequence homology to unintended mRNAs.
Future studies directly comparing the dose-response of this compound with the efficiency of CDK1 and CDK2 knockdown in a panel of cancer cell lines would provide even more definitive quantitative data. Such studies would further solidify our understanding of the on-target efficacy of this promising anti-cancer agent and aid in the design of more effective therapeutic strategies.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Versus miRNA as Therapeutics for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of (S)-Purvalanol B
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring both laboratory safety and environmental protection. (S)-Purvalanol B, a potent cyclin-dependent kinase (CDK) inhibitor, requires careful consideration for its disposal due to its biological activity. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), best practices in laboratory safety dictate that biologically active small molecules should be managed as hazardous chemical waste.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory principles. Adherence to these procedures will help your institution maintain a safe and compliant research environment.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Always consult the manufacturer's Safety Data Sheet (SDS) for the most detailed information. In the absence of specific instructions, the following general precautions should be taken:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, use an inert absorbent material to contain it. The cleanup materials should then be collected and disposed of as hazardous waste.
Quantitative Disposal Guidelines
Specific quantitative limits for the disposal of this compound are not publicly available, as the general guideline is to treat all quantities of the compound and its contaminated materials as hazardous waste. The principle of minimizing waste generation should always be a priority in the laboratory.
| Parameter | Guideline |
| Drain Disposal | Prohibited. Do not dispose of this compound solutions down the drain, as this can be harmful to aquatic life and is generally not permitted for hazardous chemicals. |
| Solid Waste Disposal | Prohibited in regular trash. All solid waste contaminated with this compound must be disposed of as hazardous chemical waste. |
| Empty Containers | Must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. |
| De Minimis Quantities | There are no established "de minimis" quantities that are exempt from hazardous waste disposal procedures. All waste should be collected for proper disposal. |
Step-by-Step Disposal Protocol
The following procedures outline the necessary steps for the safe collection and disposal of this compound waste, including the pure compound, solutions, and contaminated labware.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as gloves, weighing paper, pipette tips, and absorbent materials from spill cleanups, in a designated, leak-proof hazardous waste container.[1]
-
If disposing of the original container with unused or expired compound, ensure it is securely sealed.[2]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container with a secure cap.
-
Do not mix this compound waste with other incompatible waste streams.[3]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
2. Labeling and Documentation:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity.[3] Avoid using abbreviations or chemical formulas.
-
Indicate the date when the waste was first added to the container.
-
Include the name of the principal investigator and the laboratory location.
3. Storage of Waste:
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from general traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a pickup for the this compound waste.
-
Provide them with all necessary information about the waste stream as required by your institution's protocols.
Experimental Protocols Cited
The disposal procedures outlined above are based on established best practices for the management of hazardous chemical waste in a laboratory setting and are not derived from specific experimental protocols for this compound. These guidelines are consistent with recommendations from environmental health and safety departments at various research institutions.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
References
Personal protective equipment for handling (S)-Purvalanol B
(S)-Purvalanol B , a potent cyclin-dependent kinase (CDK) inhibitor, requires careful handling in a laboratory setting to ensure the safety of researchers and prevent environmental contamination.[1][2][3] While some suppliers classify this compound as not hazardous under the Globally Harmonized System (GHS), others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, a cautious approach to personal protective equipment (PPE) and handling procedures is essential.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the following personal protective equipment is recommended to minimize exposure:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use impermeable and resistant gloves. While one safety data sheet (SDS) does not specify a glove material due to a lack of testing, nitrile gloves are generally recommended for handling hazardous drugs. It is crucial to select gloves that comply with ASTM standard D-6978-(05)-13.
-
Body Protection: A laboratory coat or gown should be worn. For tasks with a higher risk of exposure, gowns demonstrated to be resistant to hazardous drugs are required.
-
Respiratory Protection: If there is a risk of generating airborne powder or aerosols, a NIOSH-certified N95 or N100 respirator is strongly recommended.
Quantitative Safety Data
The available safety data sheets for this compound lack specific quantitative exposure limits. The following table summarizes the available hazard classifications and physical properties.
| Parameter | Value | Reference |
| GHS Classification | Not Classified as Hazardous | Cayman Chemical SDS |
| Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | DC Chemicals SDS | |
| Signal Word | None / No data available | |
| Hazard Statements | None / H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Flash Point | Not applicable | |
| Decomposition Temperature | Not determined |
Experimental Protocol: Safe Handling and Disposal
Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.
-
Weighing and Aliquoting: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Solution Preparation: When preparing solutions, for example in DMSO, do so in a fume hood. Be aware that moisture-absorbing DMSO can reduce solubility.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Avoid release to the environment. Due to its high aquatic toxicity, do not allow it to enter sewers or surface water.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
